JNJ-DGAT2-A
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-bromo-4-[2-fluoro-4-[(Z)-[4-oxo-2-(2-pyridin-2-ylethylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrFN4O2S/c25-18-11-16(14-27)5-6-20(18)32-21-7-4-15(12-19(21)26)13-22-23(31)30-24(33-22)29-10-8-17-3-1-2-9-28-17/h1-7,9,11-13H,8,10H2,(H,29,30,31)/b22-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRHAMOJHTZHLT-XKZIYDEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN=C2NC(=O)C(=CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CCN=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrFN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of JNJ-DGAT2-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-DGAT2-A is a potent and selective small molecule inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2). DGAT2 is a key enzyme in the terminal step of triglyceride (TG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG. This process is central to energy storage and lipid metabolism. Dysregulation of TG synthesis is implicated in various metabolic disorders, including obesity, non-alcoholic fatty liver disease (NAFLD), and hypertriglyceridemia. This compound serves as a valuable research tool for elucidating the specific roles of DGAT2 in these physiological and pathophysiological processes. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of DGAT2. By binding to the enzyme, it prevents the catalysis of the final step in triglyceride synthesis. This leads to a reduction in the cellular production of new triglycerides. The selectivity of this compound for DGAT2 over the isoenzyme DGAT1 and other acyltransferases like monoacylglycerol acyltransferase 2 (MGAT2) allows for the specific investigation of DGAT2-mediated pathways.
Triglyceride Synthesis Pathway and Inhibition by this compound
The following diagram illustrates the canonical triglyceride synthesis pathway and the point of inhibition by this compound.
Caption: Triglyceride synthesis pathway and this compound inhibition.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound
| Assay System | Parameter | Value (µM) | Reference |
| Human DGAT2-expressing Sf9 insect cell membranes | IC₅₀ | 0.14 | [1][2] |
| HepG2 cells (¹³C₃-D₅-glycerol incorporation into TG 52:2) | IC₅₀ | 0.85 | [2] |
| HepG2 cells (¹³C₃-D₅-glycerol incorporation into TG 54:3) | IC₅₀ | 0.99 | [2] |
| HepG2 cells (¹³C₃-D₅-glycerol incorporation into TG 50:2) | IC₅₀ | 0.66 | [2] |
Table 2: Selectivity Profile of this compound
| Enzyme | Selectivity (fold) vs. DGAT2 | Reference |
| DGAT1 | >70 | [1] |
| MGAT2 | >70 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for key experiments used to characterize this compound.
DGAT2 Enzyme Inhibition Assay using Sf9 Cell Membranes
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of human DGAT2.
a. Materials:
-
Human DGAT2-expressing Sf9 (Spodoptera frugiperda) insect cell membranes
-
This compound
-
[¹⁴C]-Oleoyl-CoA
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Scintillation cocktail
-
Thin Layer Chromatography (TLC) plates
b. Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, add the assay buffer, a known amount of Sf9 cell membranes expressing human DGAT2, and the diluted this compound or DMSO (vehicle control).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrates: [¹⁴C]-Oleoyl-CoA and DAG.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quench solution (e.g., 2:1 chloroform:methanol).
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate the triglycerides from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the triglyceride spot from the TLC plate into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of DGAT2 activity for each concentration of this compound and determine the IC₅₀ value.
Triglyceride Synthesis Assay in HepG2 Cells
This cell-based assay assesses the effect of this compound on de novo triglyceride synthesis in a human hepatoma cell line.
a. Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound
-
[¹³C₃]-D₅-glycerol (stable isotope-labeled tracer)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
b. Protocol:
-
Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Pre-incubate the cells with the this compound solutions or vehicle control for a specified duration (e.g., 1 hour).
-
Introduce the stable isotope-labeled tracer, [¹³C₃]-D₅-glycerol, to the cell culture medium.
-
Continue the incubation for a period that allows for sufficient incorporation of the tracer into newly synthesized triglycerides (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Lyse the cells and extract the total lipids using a suitable solvent system.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the lipid extract using LC-MS/MS to quantify the amount of newly synthesized, labeled triglyceride species (e.g., TG 52:2, TG 54:3, TG 50:2).
-
Determine the dose-dependent inhibition of triglyceride synthesis by this compound and calculate the IC₅₀ values for different triglyceride species.
Visualizations
Experimental Workflow for DGAT2 Inhibition Assay
The following diagram outlines the workflow for determining the in vitro inhibitory activity of this compound.
Caption: Workflow for the in vitro DGAT2 inhibition assay.
Logical Relationship of this compound's Effects
The following diagram illustrates the logical flow from the molecular action of this compound to its cellular and potential physiological consequences.
Caption: Logical flow of this compound's mechanism and effects.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of DGAT2. Its mechanism of action is centered on the direct inhibition of the final, committed step in triglyceride synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound as a tool to further explore the role of DGAT2 in health and disease. The provided visualizations aim to facilitate a clear understanding of the biochemical pathways and experimental procedures involved in the study of this important metabolic enzyme and its inhibitor.
References
An In-depth Technical Guide to the Discovery and Development of JNJ-DGAT2-A, a Selective DGAT2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Diacylglycerol acyltransferase 2 (DGAT2) has emerged as a compelling therapeutic target for metabolic diseases, primarily due to its pivotal role in the final and committed step of triglyceride (TG) synthesis in the liver. Inhibition of DGAT2 offers a promising strategy to reduce hepatic steatosis and improve insulin sensitivity, key hallmarks of non-alcoholic steatohepatitis (NASH), now known as metabolic dysfunction-associated steatohepatitis (MASH). JNJ-DGAT2-A is a potent and selective small molecule inhibitor of DGAT2 that serves as a valuable research tool to explore the therapeutic potential of DGAT2 inhibition. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro pharmacological data, and detailed experimental protocols. While specific clinical development data for this compound is not publicly available, this guide also outlines a probable development trajectory for a DGAT2 inhibitor, drawing parallels from other compounds in this class.
Introduction: The Rationale for DGAT2 Inhibition
Triglycerides are the primary form of energy storage in mammals. Their synthesis is a multi-step process culminating in the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, a reaction catalyzed by diacylglycerol acyltransferases (DGATs). Two major isoforms, DGAT1 and DGAT2, perform this function but exhibit distinct tissue distribution and substrate preferences. DGAT2 is the predominant isoform in the liver and is primarily responsible for synthesizing triglycerides from de novo synthesized fatty acids.[1] In metabolic diseases such as NASH, dysregulated de novo lipogenesis leads to excessive TG accumulation in hepatocytes (steatosis), which can trigger inflammation, cellular damage, and fibrosis.
The targeted inhibition of DGAT2 is hypothesized to reduce liver fat content and ameliorate the progression of NASH.[1][2] Preclinical studies using antisense oligonucleotides to reduce DGAT2 expression have demonstrated beneficial effects on glycemic control and plasma lipid profiles, validating this therapeutic approach.[2] Small molecule inhibitors of DGAT2, therefore, represent a promising therapeutic modality for NASH and other metabolic disorders.
Discovery of this compound
While the specific "hit-to-lead" story for this compound is not publicly detailed, its discovery can be contextualized within the broader efforts of pharmaceutical companies, including Janssen (a subsidiary of Johnson & Johnson), to identify novel, potent, and selective DGAT2 inhibitors. Patent literature from Janssen and other organizations reveals the exploration of various chemical scaffolds to achieve desirable potency and pharmacokinetic properties.[2][3][4] The discovery process for a compound like this compound likely involved the following workflow:
This process would involve high-throughput screening of compound libraries against recombinant human DGAT2, followed by medicinal chemistry efforts to improve potency, selectivity against DGAT1 and other acyltransferases, and drug-like properties. This compound (CAS: 1962931-71-0) is the likely outcome of such a discovery program, identified as a valuable tool for preclinical research.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of DGAT2. This inhibition occurs at the final step of triglyceride synthesis, preventing the conversion of diacylglycerol to triglycerides. The downstream consequences of this inhibition are a reduction in the synthesis and storage of intracellular triglycerides, particularly within hepatocytes. This leads to a decrease in the formation of lipid droplets, a key feature of hepatic steatosis.
In Vitro Pharmacology
This compound has been characterized in a variety of in vitro assays to determine its potency, selectivity, and cellular activity. The key quantitative data are summarized in the tables below.
Table 1: Enzymatic Potency and Selectivity
| Parameter | Value | Assay System |
| IC50 (DGAT2) | 0.14 µM (140 nM) | Human DGAT2-expressing Sf9 insect cell membranes[5][6][7][8][9][10] |
| Selectivity | >70-fold vs. DGAT1 & MGAT2 | Not specified[5][8][10] |
Table 2: Cellular Activity in HepG2 Cells
| Triglyceride Species | IC50 | Assay Conditions |
| TG (52:2) | 0.85 µM | 13C3-D5-glycerol as substrate[5][9] |
| TG (54:3) | 0.99 µM | 13C3-D5-glycerol as substrate[5][9] |
| TG (50:2) | 0.66 µM | 13C3-D5-glycerol as substrate[5][9] |
At a concentration of 5 µM, this compound inhibits approximately 99% of recombinant DGAT2 enzymatic activity and suppresses overall DGAT activity in HepG2 cell lysates.[5][6][9]
Preclinical and Clinical Development Path (Projected)
As this compound is primarily available as a research chemical, no public data on its advancement through preclinical and clinical development exists. However, based on the development of other DGAT2 inhibitors, a likely path can be projected.
Preclinical Development
A preclinical program for a DGAT2 inhibitor would focus on in vivo pharmacology, drug metabolism and pharmacokinetics (DMPK), and toxicology.
-
In Vivo Pharmacology: Efficacy would be tested in rodent models of metabolic disease, such as diet-induced obesity (DIO) mice or rats fed a high-fat, high-sugar diet to induce hepatic steatosis. Key endpoints would include liver triglyceride content, plasma lipids, glucose tolerance, and insulin sensitivity.
-
DMPK: Pharmacokinetic studies in multiple species (e.g., mouse, rat, dog) would determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including oral bioavailability and half-life.
-
Toxicology: Safety would be assessed through dose-range-finding and pivotal GLP toxicology studies in at least two species (one rodent, one non-rodent) to identify any potential target organs for toxicity and to establish a safe starting dose for human trials.
Clinical Development
The clinical development of a DGAT2 inhibitor would likely follow a standard path for a metabolic disease drug.
-
Phase 1: First-in-human studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics. Food effect on absorption would also be determined.
-
Phase 2: Proof-of-concept studies in patients with NASH.
-
Phase 2a: Typically a shorter study (e.g., 12-16 weeks) with a primary endpoint of change in liver fat content as measured by non-invasive imaging (e.g., MRI-PDFF).
-
Phase 2b: A longer, larger study in patients with biopsy-confirmed NASH and fibrosis. The primary endpoint would be histological improvement (e.g., NASH resolution without worsening of fibrosis, or fibrosis improvement without worsening of NASH).
-
-
Phase 3: Large, pivotal trials to confirm the efficacy and safety demonstrated in Phase 2, with the goal of obtaining regulatory approval. These trials would have similar histological endpoints to the Phase 2b study and would also collect long-term safety data.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are detailed methodologies for key in vitro experiments used to characterize this compound.
DGAT2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human DGAT2.
Materials:
-
Membrane preparations from Sf9 insect cells overexpressing human DGAT2.
-
Assay buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mg/mL BSA.
-
Substrates: 1,2-Dioleoyl-sn-glycerol (DAG), [14C]Oleoyl-CoA.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Scintillation cocktail and vials.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the DGAT2-containing membrane preparation to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare the substrate mix by combining DAG and [14C]Oleoyl-CoA in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mix to each well.
-
Incubate the plate at 37°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Vortex the plate and allow the phases to separate.
-
Transfer an aliquot of the upper (heptane) phase, which contains the radiolabeled triglyceride product, to a scintillation vial.
-
Evaporate the solvent, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
HepG2 Cellular Triglyceride Synthesis Assay
Objective: To measure the effect of this compound on de novo triglyceride synthesis in a human liver cell line.
Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (10 mM in DMSO).
-
Stable isotope-labeled substrate: [13C3, D5]-Glycerol.
-
Lipid extraction solvents (e.g., chloroform, methanol).
-
LC-MS/MS system.
Procedure:
-
Plate HepG2 cells in 12-well plates and grow to ~80% confluency.
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 0.3125 to 20 µM).[5][9]
-
Aspirate the old medium from the cells and add the medium containing this compound or DMSO (vehicle control).
-
Add the [13C3, D5]-Glycerol substrate to each well and incubate for an additional 2 hours.[5][9]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the total lipids using a suitable method (e.g., Bligh-Dyer extraction).
-
Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the levels of specific newly synthesized, labeled triglyceride species (e.g., TG (52:2), TG (54:3), TG (50:2)).
-
Normalize the data to total protein content.
-
Calculate the percent inhibition for each concentration and determine the IC50 values.
References
- 1. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018033832A1 - Diacylglycerol acyltransferase 2 inhibitors - Google Patents [patents.google.com]
- 3. US9789110B2 - Diacylglycerol acyltransferase 2 inhibitors - Google Patents [patents.google.com]
- 4. WO2021064590A1 - Diacylglycerol acyltransferase 2 inhibitor - Google Patents [patents.google.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tebubio.com [tebubio.com]
- 8. Diacylglycerol Acyltransferase 2 Inhibitors (Janssen) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- 10. JNJ DGAT2-A | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
JNJ-DGAT2-A: A Deep Dive into Its Role in Triglyceride Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JNJ-DGAT2-A, a selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), and its pivotal role in the regulation of triglyceride synthesis. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated biochemical pathways.
Introduction to DGAT2 and Triglyceride Synthesis
Triglycerides (TGs) are the primary form of energy storage in eukaryotes. The final and committed step in the de novo synthesis of TGs is catalyzed by the enzyme Diacylglycerol Acyltransferase (DGAT). Mammals possess two isoforms of this enzyme, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are encoded by different genes and exhibit distinct biochemical properties and physiological roles.
DGAT2 is the predominant isoform in the liver and is responsible for the bulk of hepatic triglyceride synthesis, particularly from newly synthesized fatty acids. Its activity is crucial for packaging fatty acids into TGs for storage in lipid droplets or for secretion in very-low-density lipoproteins (VLDL). Elevated DGAT2 activity is associated with metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and hypertriglyceridemia, making it a compelling therapeutic target.
This compound is a potent and selective small molecule inhibitor of DGAT2, developed for the preclinical investigation of the therapeutic potential of DGAT2 inhibition.
Mechanism of Action of this compound
This compound exerts its effects on triglyceride synthesis through a dual mechanism of action:
-
Direct Enzymatic Inhibition: this compound directly binds to the DGAT2 enzyme, blocking its catalytic activity. This competitive inhibition prevents the esterification of diacylglycerol (DAG) with a fatty acyl-CoA molecule, thereby directly halting the final step of triglyceride synthesis.
-
Suppression of Lipogenic Gene Expression: Beyond direct enzyme inhibition, the reduction in DGAT2 activity leads to an accumulation of its substrate, diacylglycerol, within the endoplasmic reticulum (ER). This accumulation alters the lipid composition of the ER membrane, which in turn suppresses the proteolytic cleavage and activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1). SREBP-1 is a master transcriptional regulator of lipogenesis, controlling the expression of genes involved in fatty acid and triglyceride synthesis. By inhibiting SREBP-1 activation, DGAT2 inhibitors effectively downregulate the entire lipogenic pathway, leading to a sustained reduction in hepatic lipid content.
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of this compound.
Table 1: In Vitro Enzymatic Inhibition
| Parameter | Value | Source |
| Target | Human DGAT2 | [1] |
| Assay System | Sf9 insect cell membranes expressing human DGAT2 | [1] |
| IC₅₀ | 0.14 µM (140 nM) | [1][2] |
| Selectivity | >70-fold selective for DGAT2 over DGAT1 and MGAT2 | [2] |
Table 2: Cellular Inhibition of Triglyceride Synthesis
| Parameter | Value | Source |
| Cell Line | HepG2 (human liver carcinoma cells) | [1] |
| Substrate | ¹³C₃-D₅-glycerol | [1] |
| IC₅₀ for TG (52:2) synthesis | 0.85 µM | [1] |
| IC₅₀ for TG (54:3) synthesis | 0.99 µM | [1] |
| IC₅₀ for TG (50:2) synthesis | 0.66 µM | [1] |
Experimental Protocols
DGAT2 Enzymatic Activity Assay (In Vitro)
This protocol outlines a method to determine the in vitro inhibitory activity of compounds like this compound against recombinant human DGAT2.
Materials:
-
Recombinant human DGAT2 expressed in a suitable system (e.g., Sf9 insect cell membranes).
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, and protease inhibitors.
-
Substrates: 1,2-dioleoyl-sn-glycerol and [¹⁴C]oleoyl-CoA (as a tracer).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare dilutions of the test compound in DMSO.
-
In a reaction plate, add the assay buffer, membrane preparation containing recombinant DGAT2, and the test compound.
-
Initiate the reaction by adding the substrate mixture containing 1,2-dioleoyl-sn-glycerol and [¹⁴C]oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by adding a suitable stop solution (e.g., isopropanol:heptane:water).
-
Extract the lipids by adding heptane and vortexing.
-
Separate the newly synthesized [¹⁴C]-triglycerides from the unreacted [¹⁴C]oleoyl-CoA using thin-layer chromatography (TLC).
-
Quantify the amount of [¹⁴C]-triglycerides by scraping the corresponding band from the TLC plate and measuring the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Triglyceride Synthesis Assay (HepG2 Cells)
This protocol describes a method to measure the effect of this compound on de novo triglyceride synthesis in a cellular context.
Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Stable isotope-labeled substrate (e.g., [¹³C₃, D₅]-glycerol or [¹³C₁₈]-oleic acid).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Lipid extraction solvents (e.g., chloroform:methanol).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-incubate the cells with various concentrations of the test compound for a specified period (e.g., 60 minutes).[1]
-
Add the stable isotope-labeled substrate to the cell culture medium and incubate for an additional period (e.g., 2 hours).[1]
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess labeled substrate.
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch method).
-
Dry the lipid extract and reconstitute it in a solvent compatible with LC-MS analysis.
-
Analyze the lipid extract by LC-MS to separate and quantify the different triglyceride species, specifically measuring the incorporation of the stable isotope label.
-
Calculate the rate of de novo triglyceride synthesis for each treatment condition.
-
Determine the percent inhibition of triglyceride synthesis for each concentration of the test compound and calculate the IC₅₀ values for specific triglyceride species.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the action of this compound.
Caption: The canonical triglyceride synthesis pathway and the point of inhibition by this compound.
Caption: Dual mechanism of this compound: direct enzyme inhibition and SREBP-1 suppression.
Caption: Workflow for the cellular triglyceride synthesis assay.
References
The Biological Nexus of JNJ-DGAT2-A: A Technical Guide to DGAT2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core biological functions of Diacylglycerol Acyltransferase 2 (DGAT2) inhibition by the selective inhibitor, JNJ-DGAT2-A. The document elucidates the mechanism of action, impact on lipid metabolism, and the intricate signaling pathways modulated by this compound. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided.
Introduction to DGAT2 and its Inhibition
Diacylglycerol Acyltransferase 2 (DGAT2) is a crucial enzyme in the final and committed step of triglyceride (TG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1] This process is central to energy storage in the form of lipids. Dysregulation of DGAT2 activity is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and obesity, making it a compelling therapeutic target.[1] this compound is a potent and selective small molecule inhibitor of DGAT2, designed to modulate lipid metabolism by directly targeting this key enzyme.
Mechanism of Action of this compound
This compound exerts its biological function through the direct and selective inhibition of the enzymatic activity of DGAT2. By binding to the enzyme, it blocks the conversion of DAG to TG, thereby reducing the synthesis and accumulation of triglycerides in tissues such as the liver.[1] This targeted inhibition shunts DAG towards alternative metabolic pathways, including phospholipid synthesis, which has significant downstream effects on cellular signaling.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various in vitro systems. The following tables summarize the key quantitative data.
| Inhibitor | Target | Assay System | IC50 | Selectivity |
| This compound | Human DGAT2 | Sf9 insect cell membranes | 0.14 µM[2][3][4] | >70-fold vs DGAT1 and MGAT2[5][6][7] |
Table 1: In Vitro Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against human DGAT2 and its selectivity over related enzymes.
| Inhibitor | Cell Line | Substrate | Triglyceride Species | IC50 |
| This compound | HepG2 | ¹³C₃-D₅-glycerol | TG (50:2) | 0.66 µM[1][2][3][8] |
| This compound | HepG2 | ¹³C₃-D₅-glycerol | TG (52:2) | 0.85 µM[1][2][3][8] |
| This compound | HepG2 | ¹³C₃-D₅-glycerol | TG (54:3) | 0.99 µM[1][2][3][8] |
Table 2: Inhibition of Triglyceride Synthesis in HepG2 Cells by this compound. This table details the IC50 values of this compound for the inhibition of the formation of specific triglyceride species in a human liver cell line.
Impact on Lipid Metabolism and Signaling Pathways
The inhibition of DGAT2 by this compound initiates a cascade of events that remodels cellular lipid metabolism and signaling. A primary consequence is the reduction of hepatic steatosis, or fatty liver.
The DGAT2-SREBP-1c Signaling Axis
A key signaling pathway affected by DGAT2 inhibition involves the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. Recent studies have elucidated a novel mechanism whereby DGAT2 inhibition leads to the suppression of SREBP-1c activation.[5][8][9]
The inhibition of DGAT2 shunts the diacylglycerol (DAG) substrate towards the synthesis of phospholipids, leading to an accumulation of phosphatidylethanolamine (PE) in the endoplasmic reticulum (ER).[5][8][9] This increase in ER PE content inhibits the proteolytic cleavage of SREBP-1 from its precursor form, thereby preventing its translocation to the nucleus and subsequent activation of lipogenic gene expression.[5][10][9] This dual action of this compound – direct inhibition of triglyceride synthesis and suppression of the lipogenic program – contributes to its potent effect on reducing liver fat.
Figure 1. Signaling pathway of DGAT2 inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols relevant to the study of this compound.
DGAT2 Enzymatic Activity Assay
This protocol is adapted from methodologies used to characterize DGAT inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound on DGAT2.
Materials:
-
Human DGAT2-expressing Sf9 insect cell membranes
-
This compound
-
Diacylglycerol (DAG) substrate
-
[¹⁴C]-labeled or fluorescently-labeled fatty acyl-CoA
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Scintillation cocktail or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a reaction tube, combine the DGAT2-expressing cell membranes, assay buffer, and the diluted this compound or vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the DAG and labeled fatty acyl-CoA substrates.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water).
-
Extract the lipid products (triglycerides).
-
Quantify the amount of labeled triglyceride formed using liquid scintillation counting or fluorescence measurement.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Figure 2. Experimental workflow for DGAT2 enzymatic activity assay.
Triglyceride Synthesis Assay in HepG2 Cells
This protocol is based on the methodology described in the study by Qi et al. (2012).[11]
Objective: To measure the effect of this compound on triglyceride synthesis in a cellular context.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Stable isotope-labeled glycerol (e.g., ¹³C₃-D₅-glycerol)
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture HepG2 cells to a desired confluency in multi-well plates.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 60 minutes).
-
Add the stable isotope-labeled glycerol to the cell culture medium.
-
Incubate the cells for an additional period (e.g., 2 hours) to allow for the incorporation of the labeled glycerol into newly synthesized triglycerides.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse the cells.
-
Extract the total lipids from the cell lysates.
-
Analyze the lipid extracts by LC-MS to quantify the different species of labeled triglycerides.
-
Determine the dose-dependent inhibition of triglyceride synthesis and calculate the IC50 values for specific triglyceride species.
In Vivo Efficacy of DGAT2 Inhibition
Preclinical studies in animal models of metabolic disease have demonstrated the in vivo efficacy of DGAT2 inhibition in reducing hepatic steatosis and improving metabolic parameters. While specific in vivo data for this compound is limited in the public domain, studies with other DGAT2 inhibitors and antisense oligonucleotides (ASOs) provide strong evidence for the therapeutic potential of this mechanism.
In mouse models of diet-induced obesity and NAFLD, treatment with DGAT2 inhibitors or ASOs has been shown to:
| Model | Intervention | Key Findings |
| Obese Mice | DGAT2 ASO | Marked reduction in hepatic triglyceride content.[6] |
| Diet-Induced Obese Mice | DGAT2 ASO | Lowered hepatic triglyceride secretion and plasma triglyceride levels.[6] |
| ob/ob Mice with MASLD | DGAT2 Inhibitor | Reduced liver weight (11% reduction) and liver TGs (51% reduction).[10] |
| C57BL/6J Mice | DGAT2 Inhibitor | Dramatic reduction in liver TG content (4.20 vs. 9.38 mg/g liver).[10] |
Table 3: In Vivo Effects of DGAT2 Inhibition in Mouse Models. This table summarizes the significant effects of DGAT2 inhibition on liver lipid metabolism in various preclinical models.
Conclusion
This compound is a selective and potent inhibitor of DGAT2 that effectively reduces triglyceride synthesis. Its mechanism of action extends beyond direct enzyme inhibition to the modulation of the key lipogenic transcription factor SREBP-1c. The preclinical data on DGAT2 inhibition strongly support its potential as a therapeutic agent for metabolic diseases characterized by excess lipid accumulation, such as NAFLD. The detailed experimental protocols provided herein offer a framework for further investigation into the biological functions and therapeutic applications of this compound and other DGAT2 inhibitors. Further research, particularly in vivo studies with this compound, will be crucial in fully elucidating its clinical potential.
References
- 1. Scholars@Duke publication: Inhibiting triglyceride synthesis improves hepatic steatosis but exacerbates liver damage and fibrosis in obese mice with nonalcoholic steatohepatitis. [scholars.duke.edu]
- 2. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- 3. This compound | DGAT2抑制剂 | MCE [medchemexpress.cn]
- 4. tebubio.com [tebubio.com]
- 5. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense oligonucleotide reduction of DGAT2 expression improves hepatic steatosis and hyperlipidemia in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNJ DGAT2-A | Diacylglycerol O-Acyltransferase (DGAT) Inhibitors: R&D Systems [rndsystems.com]
- 8. How an experimental drug reverses fatty liver disease - UT Southwestern Medical Center [physicianresources.utswmed.org]
- 9. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DGAT2 blockade ameliorates hepatic steatosis by rebalancing phosphatidylethanolamine | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-DGAT2-A: A Technical Guide for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, represent a significant and growing global health challenge. A key pathological feature of these conditions is the excessive accumulation of triglycerides (TG) in tissues such as the liver and adipose tissue. Diacylglycerol O-acyltransferase 2 (DGAT2) is a crucial enzyme that catalyzes the final and committed step in triglyceride synthesis. [1][2]Its inhibition has emerged as a promising therapeutic strategy for mitigating the effects of these metabolic disorders. [3]JNJ-DGAT2-A is a selective inhibitor of DGAT2, and this document serves as an in-depth technical guide to its properties, mechanism of action, and the experimental protocols relevant to its study.
Core Compound Properties and In Vitro Activity
This compound is a potent and selective small molecule inhibitor of diacylglycerol acyltransferase 2. Its chemical and in vitro activity data are summarized below.
Chemical Information:
| Property | Value | Reference |
| IUPAC Name | 3-bromo-4-[2-fluoro-4-[(Z)-[4-oxo-2-(2-pyridin-2-ylethylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile | [3] |
| Molecular Formula | C₂₄H₁₆BrFN₄O₂S | [3] |
| Molecular Weight | 523.4 g/mol | [3] |
| CAS Number | 1962931-71-0 | [4][5] |
In Vitro Potency and Selectivity:
| Parameter | Value | Conditions | Reference |
| IC₅₀ (human DGAT2) | 0.14 µM (140 nM) | Human DGAT2 expressed in Sf9 insect cell membranes | [1][4][5] |
| Selectivity | >70-fold vs. DGAT1 and MGAT2 | Not specified | [4][5] |
| Inhibition of recombinant DGAT2 | ~99% | at 5 µM | [1] |
| Inhibition of DGAT activity in HepG2 cells | Inhibits | at 5 µM | [1] |
Inhibition of Triglyceride Synthesis in HepG2 Cells:
This compound dose-dependently inhibits the formation of various triglyceride species in HepG2 cells.
| Triglyceride Species | IC₅₀ | Reference |
| TG (52:2) | 0.85 µM | [1] |
| TG (54:3) | 0.99 µM | [1] |
| TG (50:2) | 0.66 µM | [1] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of the DGAT2 enzyme, which blocks the final step of triglyceride synthesis. [1][2]This leads to a reduction in the accumulation of lipids in tissues like the liver and adipose tissue. [1] Recent research has uncovered a dual mechanism for DGAT2 inhibitors. Beyond direct enzyme inhibition, they also suppress the cleavage and activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1). SREBP-1c is a master transcriptional regulator of genes involved in de novo lipogenesis (fatty acid and triglyceride synthesis). [1][5]The proposed mechanism involves the shunting of diacylglycerol (DAG), the substrate for DGAT2, into the synthesis of phospholipids like phosphatidylethanolamine (PE) in the endoplasmic reticulum (ER). The resulting increase in ER PE content inhibits the processing and activation of SREBP-1. [1][5][6] This dual action—blocking the final step of triglyceride synthesis and shutting down the production of fatty acid building blocks—makes DGAT2 inhibition a particularly effective strategy for reducing hepatic steatosis. [1][5] Additionally, DGAT2 expression and activity have been linked to other signaling pathways, such as the MEK/ERK pathway, which can be suppressed by chronic alcohol consumption, leading to DGAT2 upregulation. [7]Overexpression of DGAT2 has also been shown to enrich genes in the PPAR signaling pathway.
References
- 1. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. How an experimental drug reverses fatty liver disease - UT Southwestern Medical Center [physicianresources.utswmed.org]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Suppression of diacylglycerol acyltransferase-2 (DGAT2), but not DGAT1, with antisense oligonucleotides reverses diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Lipid Metabolism with JNJ-DGAT2-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JNJ-DGAT2-A, a selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), and its application in the investigation of lipid metabolism. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound and its Target: DGAT2
Diacylglycerol acyltransferase 2 (DGAT2) is a critical enzyme in lipid metabolism, catalyzing the final and committed step in triglyceride (TG) synthesis.[1][2] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[1] DGAT2 is one of two DGAT isoforms, and it plays a significant role in hepatic triglyceride production.[3] Its inhibition is a promising therapeutic strategy for metabolic diseases characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2]
This compound is a potent and selective small-molecule inhibitor of human DGAT2.[4][5][6] Its selectivity for DGAT2 over the DGAT1 isoform allows for the specific interrogation of DGAT2's role in various metabolic processes.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System | Source |
| IC50 (DGAT2 Inhibition) | 0.14 µM (140 nM) | Human DGAT2-expressing Sf9 insect cell membranes | [4][5][6] |
| Selectivity | >70-fold selective for DGAT2 over DGAT1 and MGAT2 | - | [7] |
| Inhibition of Recombinant DGAT2 | ~99% inhibition at 5 µM | Recombinant DGAT2 enzyme | [4][6] |
| Inhibition of DGAT Activity in Cell Lysates | Inhibition observed at 5 µM | HepG2 cell lysates | [4][6] |
Table 2: Inhibition of Triglyceride Synthesis in HepG2 Cells by this compound
| Triglyceride Species | IC50 | Experimental Conditions | Source |
| TG (52:2) | 0.85 µM | HepG2 cells treated with varying concentrations of this compound for 60 min prior to and 2h after addition of ¹³C₃-D₅-glycerol substrate. | [4][6] |
| TG (54:3) | 0.99 µM | HepG2 cells treated with varying concentrations of this compound for 60 min prior to and 2h after addition of ¹³C₃-D₅-glycerol substrate. | [4][6] |
| TG (50:2) | 0.66 µM | HepG2 cells treated with varying concentrations of this compound for 60 min prior to and 2h after addition of ¹³C₃-D₅-glycerol substrate. | [4][6] |
Table 3: In Vivo Effects of a DGAT2 Inhibitor in Mice
| Animal Model | Treatment | Key Findings | Source |
| C57BL/6J mice | DGAT2 inhibitor (0.004% mixed in chow) for 7 days | Reduced plasma and liver lipid levels. | [8] |
| Murine model of obesity | Chronic inhibition of DGAT2 | Correction of multiple lipid parameters. | [3] |
Signaling Pathway of this compound Action
Inhibition of DGAT2 by this compound not only directly blocks triglyceride synthesis but also impacts the SREBP-1 signaling pathway, a key regulator of lipogenesis. The proposed mechanism involves the shunting of diacylglycerol (DAG), the substrate for DGAT2, into the synthesis of phospholipids, particularly phosphatidylethanolamine (PE). The resulting increase in PE levels within the endoplasmic reticulum (ER) inhibits the proteolytic cleavage of Sterol Regulatory Element-Binding Protein-1 (SREBP-1). This prevents the translocation of the active form of SREBP-1 to the nucleus, thereby downregulating the expression of genes involved in fatty acid and triglyceride synthesis.[8]
Caption: Signaling pathway of this compound action.
Experimental Protocols
DGAT2 Enzymatic Activity Assay (Cell-Free)
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against recombinant human DGAT2.
Materials:
-
Recombinant human DGAT2 enzyme (e.g., in Sf9 cell membranes)
-
This compound
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, protease inhibitors
-
Stop Solution: Chloroform/Methanol (2:1, v/v)
-
Scintillation fluid
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the appropriate volume of diluted this compound or DMSO (vehicle control).
-
Add the recombinant human DGAT2 enzyme preparation to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the substrate mix containing 1,2-dioleoyl-sn-glycerol and [¹⁴C]oleoyl-CoA in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mix to each well.
-
Incubate the reaction at 37°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding the stop solution to each well.
-
Extract the lipids by vortexing and centrifugation to separate the organic and aqueous phases.
-
Transfer an aliquot of the organic phase (containing the radiolabeled triglycerides) to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Triglyceride Synthesis Assay (HepG2 Cells)
This protocol describes a method to assess the effect of this compound on triglyceride synthesis in a cellular context using stable isotope labeling.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
This compound
-
¹³C₃-D₅-glycerol (stable isotope-labeled substrate)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2, v/v)
-
LC-MS/MS system
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to ~80% confluency.
-
Prepare various concentrations of this compound in cell culture medium.
-
Aspirate the old medium from the cells and wash with PBS.
-
Add the medium containing the different concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubate the cells for 60 minutes at 37°C.
-
Add ¹³C₃-D₅-glycerol to each well to a final concentration of 10 µM.
-
Incubate for an additional 2 hours at 37°C.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the total lipids using the lipid extraction solvent.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the incorporation of the stable isotope-labeled glycerol into different triglyceride species using LC-MS/MS.
-
Quantify the levels of labeled triglycerides and calculate the IC50 values for the inhibition of their synthesis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on lipid metabolism.
Caption: General experimental workflow for this compound studies.
Logical Relationships in Experimental Design
The investigation of this compound's effects on lipid metabolism follows a logical progression from in vitro characterization to in vivo validation.
Caption: Logical flow of this compound research and development.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of DGAT2 in lipid metabolism. Its high potency and selectivity enable precise investigation of the downstream consequences of DGAT2 inhibition, from direct effects on triglyceride synthesis to broader impacts on cellular signaling pathways like SREBP-1. The experimental protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies of metabolic diseases. Further in vivo studies will continue to delineate the therapeutic potential of targeting DGAT2.
References
- 1. glpbio.com [glpbio.com]
- 2. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. DGAT2 Inhibition Alters Aspects of Triglyceride Metabolism in Rodents but Not in Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- 5. tebubio.com [tebubio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Diacylglycerol Acyltransferase 2 (DGAT2) in Obesity and Type 2 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme that catalyzes the final and committed step in triglyceride (TG) synthesis.[1][2] Its role in metabolic diseases, particularly obesity and type 2 diabetes, has become a significant area of research. DGAT2 is implicated in the storage of energy as triglycerides in adipose tissue and the liver.[3][4] Dysregulation of DGAT2 activity is linked to conditions such as hepatic steatosis (fatty liver), insulin resistance, and obesity.[5][6] This technical guide provides an in-depth overview of the function of DGAT2, its involvement in metabolic pathways, and its potential as a therapeutic target. We present quantitative data from key studies, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and drug development in this area.
Introduction to DGAT2
Acyl-CoA:diacylglycerol acyltransferase (DGAT) is an integral membrane protein responsible for the synthesis of triglycerides from diacylglycerol (DAG) and a long-chain fatty acyl-CoA.[7][8] Mammals have two DGAT enzymes, DGAT1 and DGAT2, which are encoded by different genes and share no sequence homology.[4][8] While both enzymes catalyze the same reaction, they exhibit distinct tissue expression patterns, substrate specificities, and physiological roles.[9][10]
DGAT2 is predominantly expressed in the liver and adipose tissue.[11] Studies in knockout mice have revealed the critical importance of DGAT2; global DGAT2 knockout mice die shortly after birth due to severe TG deficiency and impaired skin barrier function, highlighting its non-redundant role in triglyceride synthesis.[3][9] In contrast, DGAT1 knockout mice are viable and resistant to diet-induced obesity.[9] This suggests that DGAT2 is the primary enzyme responsible for bulk triglyceride synthesis and storage.[7]
DGAT2 in Triglyceride Synthesis and Lipid Droplet Formation
DGAT2 plays a central role in the glycerolipid synthesis pathway, which is the primary mechanism for storing fatty acids as triglycerides. This process is crucial for energy homeostasis but can contribute to metabolic disease when dysregulated.
The Triglyceride Synthesis Pathway
The synthesis of triglycerides occurs primarily in the endoplasmic reticulum (ER). The pathway begins with glycerol-3-phosphate and involves a series of acylation reactions to produce diacylglycerol. DGAT2 then catalyzes the final esterification of diacylglycerol with a fatty acyl-CoA to form a triglyceride. These newly synthesized triglycerides are then stored in cytosolic lipid droplets.[7]
Caption: Triglyceride synthesis pathway in the endoplasmic reticulum.
Role in Lipid Droplet Formation
Lipid droplets are cellular organelles responsible for the storage of neutral lipids, primarily triglycerides. DGAT enzymes are required for the formation of these droplets in adipocytes.[12] Studies have shown that when cells are supplied with fatty acids, DGAT2 associates with lipid droplets, suggesting it catalyzes localized triglyceride synthesis for lipid droplet expansion.[7] The stabilization of DGAT2 protein has been shown to increase the number of lipid droplets in hepatic cells.[13]
DGAT2 in Obesity
Obesity is characterized by excessive accumulation of adipose tissue. Given DGAT2's central role in triglyceride synthesis, its involvement in the pathophysiology of obesity is a key area of investigation.
DGAT2 Expression in Adipose Tissue
The expression of DGAT2 is significantly upregulated during adipogenesis, the process of pre-adipocyte differentiation into mature, lipid-storing adipocytes.[14][15] In rodent models of obesity, such as leptin-deficient ob/ob mice and insulin receptor substrate-2 (IRS-2) deficient mice, DGAT2 mRNA expression is elevated in white adipose tissue (WAT).[16][17] Interestingly, in these same models, DGAT1 expression is downregulated, suggesting a reciprocal regulation of the two isoforms in the context of obesity.[16][17] Central leptin action has been shown to regulate DGAT2 expression in WAT, further linking DGAT2 to the central control of energy balance.[16]
Quantitative Data on DGAT2 Expression in Obesity Models
| Model | Tissue | DGAT1 mRNA Change | DGAT2 mRNA Change | Reference |
| Irs2-/- mice | White Adipose Tissue | Reduced (0.62-fold) | Increased (3.3-fold) | [17] |
| ob/ob mice | White Adipose Tissue | Reduced (0.50-fold) | Increased (4.7-fold) | [17] |
| High-Fat Diet-fed C57BL/6 mice | White Adipose Tissue | Reduced | Increased | [16] |
DGAT2 in Type 2 Diabetes and Insulin Resistance
Type 2 diabetes is often preceded by insulin resistance, a condition where cells fail to respond normally to the hormone insulin. A growing body of evidence suggests a complex and sometimes contradictory role for DGAT2 in the development of insulin resistance, particularly in the liver and skeletal muscle.
The "Dissociation" Hypothesis in the Liver
Several studies have investigated the link between hepatic steatosis (fatty liver) and insulin resistance. While accumulation of lipids in the liver is often associated with insulin resistance, some evidence suggests that DGAT2 may uncouple these two phenomena. Mice with hepatic overexpression of DGAT2 develop fatty liver but, in some studies, do not exhibit insulin resistance.[5][18] This has led to the "dissociation hypothesis," which posits that the esterification of fatty acids into triglycerides by DGAT2 may be a protective mechanism, sequestering potentially lipotoxic lipid species like diacylglycerols (DAGs) and ceramides that can impair insulin signaling.[19] However, other studies have contradicted this, showing that hepatic DGAT2 overexpression does lead to hepatic insulin resistance, potentially through the accumulation of DAGs that activate protein kinase Cε (PKCε), a known inhibitor of insulin signaling.[20]
DGAT2 in Skeletal Muscle Insulin Resistance
Skeletal muscle is a primary site of glucose disposal, and insulin resistance in this tissue is a key feature of type 2 diabetes. Overexpression of DGAT2 specifically in glycolytic (type II) muscle fibers of mice leads to increased intramyocellular lipid accumulation, including triglycerides and ceramides.[6][21] This lipid accumulation is associated with impaired insulin signaling and reduced insulin-mediated glucose uptake in the muscle, leading to whole-body glucose intolerance.[6][21] This suggests that in skeletal muscle, increased DGAT2 activity and subsequent lipid deposition directly contribute to the development of insulin resistance.
Caption: Proposed mechanism of DGAT2-mediated insulin resistance.
Regulation of DGAT2
The expression and activity of DGAT2 are tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational.
Transcriptional Regulation
Several transcription factors have been identified that regulate DGAT2 gene expression. In adipocytes, the CCAAT/enhancer-binding proteins C/EBPα and C/EBPβ play key roles in the induction of DGAT2 during differentiation.[14] In hepatocytes, DGAT2 expression is induced by glucose, a process mediated by the synergistic action of carbohydrate-responsive element-binding protein (ChREBP) and specificity protein 1 (SP1).[11]
Post-Translational Regulation
DGAT2 protein levels are also controlled by post-translational mechanisms, primarily through protein degradation. DGAT2 is an unstable protein that is rapidly degraded by the ubiquitin-proteasome system.[13] The E3 ubiquitin ligase gp78 has been shown to mediate the degradation of DGAT2 through the endoplasmic reticulum-associated degradation (ERAD) pathway.[13]
DGAT2 as a Therapeutic Target
Given its pivotal role in triglyceride synthesis and its association with obesity and type 2 diabetes, DGAT2 has emerged as an attractive therapeutic target.[2][22]
Preclinical and Clinical Evidence for DGAT2 Inhibition
Inhibition of DGAT2 using antisense oligonucleotides (ASOs) or small molecule inhibitors has shown promise in preclinical models. In diet-induced and genetic models of obesity, DGAT2 ASOs reduce hepatic triglyceride content and improve insulin sensitivity.[23] These beneficial effects are often associated with a reduction in the expression of genes involved in de novo lipogenesis.[23]
Several DGAT2 inhibitors have advanced to clinical trials for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][24][25] A phase 2 clinical trial of the DGAT2 ASO, IONIS-DGAT2Rx, in patients with type 2 diabetes and NAFLD demonstrated a significant reduction in liver fat content compared to placebo.[24]
Quantitative Data from a Phase 2 Clinical Trial of a DGAT2 Inhibitor
| Parameter | Placebo (n=23) | IONIS-DGAT2Rx 250 mg (n=45) | p-value | Reference |
| Absolute Change in Liver Fat (%) from Baseline at Week 13 | -2.7 | -7.3 | <0.001 | [24] |
| Relative Change in Liver Fat (%) from Baseline at Week 13 | -14.6 | -40.6 | <0.001 | [24] |
Key Experimental Protocols
Reproducible and standardized methodologies are crucial for advancing our understanding of DGAT2. Below are detailed protocols for key experiments cited in this guide.
Measurement of DGAT Activity
Objective: To quantify the enzymatic activity of DGAT2 in tissue or cell lysates.
Principle: This assay measures the incorporation of a labeled fatty acyl-CoA into triglycerides using diacylglycerol as a substrate. The product, labeled triglyceride, is then separated from the unreacted substrate by thin-layer chromatography (TLC) and quantified.
Materials:
-
Tissue or cell lysate
-
Assay buffer: 100 mM Tris-HCl (pH 7.4) with protease inhibitors
-
Substrates: 1,2-dioleoyl-sn-glycerol (100 µM), Oleoyl-CoA (25 µM)
-
Tracer: [¹⁴C]oleoyl-CoA
-
5 mM MgCl₂
-
TLC plates (silica gel)
-
TLC solvent system: hexane:diethyl ether:acetic acid (80:20:1)
-
Phosphor imager
Procedure:
-
Prepare the assay mixture containing 20 µg of lysate, 100 µM 1,2-dioleoyl-sn-glycerol, 25 µM oleoyl-CoA (spiked with [¹⁴C]oleoyl-CoA), and 5 mM MgCl₂ in the assay buffer.[26]
-
Initiate the reaction by adding the lysate and incubate at 37°C for a predetermined time within the linear range of the reaction (e.g., 10-30 minutes).
-
Stop the reaction by adding a solvent mixture to extract the lipids (e.g., chloroform:methanol 2:1).
-
Separate the lipid extract by TLC using the specified solvent system.
-
Visualize and quantify the [¹⁴C]-labeled triglyceride band using a phosphor imager.
-
Calculate DGAT activity as pmol of triglyceride synthesized per minute per mg of protein.
Quantification of Liver Triglyceride Content
Objective: To measure the total triglyceride content in liver tissue.
Principle: This method involves the extraction of total lipids from a liver sample, followed by the enzymatic measurement of triglycerides. The triglycerides are hydrolyzed to glycerol and free fatty acids, and the glycerol is then quantified using a colorimetric or fluorometric assay.
Materials:
-
Liver tissue sample (frozen)
-
Isopropanol
-
Homogenizer
-
Commercial triglyceride quantification kit (colorimetric or fluorometric)
-
Spectrophotometer or fluorometer
Procedure:
-
Weigh a frozen piece of liver tissue (approximately 50-100 mg).
-
Add isopropanol (e.g., 1 ml per 50 mg of tissue) and homogenize the tissue thoroughly on ice.[27]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the tissue debris.[27]
-
Collect the supernatant containing the extracted lipids.
-
Use a commercial triglyceride quantification kit according to the manufacturer's instructions. This typically involves diluting the lipid extract and incubating it with a reagent mixture that leads to the production of a colored or fluorescent product in proportion to the glycerol concentration.
-
Measure the absorbance or fluorescence using a spectrophotometer or fluorometer.
-
Calculate the triglyceride concentration based on a standard curve generated with known concentrations of a triglyceride standard.
-
Express the results as mg or µmol of triglyceride per gram of liver tissue.
Caption: A typical experimental workflow for studying DGAT2 function.
Conclusion and Future Directions
DGAT2 is a key enzyme in triglyceride metabolism with a profound impact on the development of obesity and type 2 diabetes. While its role in promoting lipid storage is well-established, its precise contribution to insulin resistance, particularly in the liver, remains an area of active investigation with some conflicting findings. The development of potent and specific DGAT2 inhibitors has shown considerable therapeutic promise for metabolic diseases like NAFLD and NASH.
Future research should focus on:
-
Elucidating the distinct and overlapping functions of DGAT1 and DGAT2 in different tissues and metabolic states.
-
Understanding the molecular mechanisms that lead to the sometimes-conflicting observations regarding DGAT2's role in hepatic insulin resistance.
-
Investigating the long-term safety and efficacy of DGAT2 inhibitors in clinical trials.
-
Exploring the potential of combination therapies targeting both DGAT2 and other metabolic pathways.
A deeper understanding of DGAT2 biology will undoubtedly pave the way for novel and effective treatments for obesity, type 2 diabetes, and related metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The DGAT2 gene is a candidate for the dissociation between fatty liver and insulin resistance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of diacylglycerol acyltransferase 2 protein stability by gp78-associated endoplasmic-reticulum-associated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SEQUENTIAL REGULATION OF DGAT2 EXPRESSION BY C/EBPβ AND C/EBPα DURING ADIPOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expression of DGAT2 in white adipose tissue is regulated by central leptin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. portlandpress.com [portlandpress.com]
- 19. Nonalcoholic fatty liver disease and type 2 diabetes: pathophysiological mechanisms shared between the two faces of the same coin [explorationpub.com]
- 20. Hepatic insulin resistance in mice with hepatic overexpression of diacylglycerol acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Increased lipid accumulation and insulin resistance in transgenic mice expressing DGAT2 in glycolytic (type II) muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DGAT: novel therapeutic target for obesity and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity [elifesciences.org]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Target Validation of JNJ-DGAT2-A in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is a growing global health concern characterized by the excessive accumulation of triglycerides (TGs) in hepatocytes. Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the final step of TG synthesis and has emerged as a promising therapeutic target for MASLD and metabolic dysfunction-associated steatohepatitis (MASH), the more severe form of the disease.[1][2] DGAT2 is primarily expressed in the liver and preferentially utilizes fatty acids derived from de novo lipogenesis for TG synthesis.[3][4] This guide provides a comprehensive overview of the target validation of JNJ-DGAT2-A, a selective DGAT2 inhibitor, in hepatocytes.
Mechanism of Action of DGAT2 Inhibition
DGAT2 catalyzes the final, committed step in the synthesis of triglycerides by transferring an acyl-CoA to diacylglycerol (DAG).[5][6] Inhibition of DGAT2 directly blocks this process, leading to a reduction in the synthesis and accumulation of TGs within hepatocytes.[3][7] Recent studies have revealed a dual mechanism of action for DGAT2 inhibitors. Beyond the direct enzymatic blockade, DGAT2 inhibition also suppresses the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor that activates genes involved in fatty acid and TG synthesis.[3][7] This occurs through an increase in phosphatidylethanolamine (PE) levels in the endoplasmic reticulum (ER), which in turn prevents the transport of SREBP-1 to the Golgi for activation.[3][7] This dual action makes DGAT2 an attractive target for reducing hepatic steatosis.
Quantitative Data on this compound Efficacy
The following tables summarize the available quantitative data on the inhibitory activity of this compound.
Table 1: In Vitro Enzymatic Inhibition
| Parameter | Value | Cell System | Source |
| IC50 | 0.14 µM | Human DGAT2-expressing Sf9 insect cell membranes | [8][9] |
| Selectivity | >70-fold vs. DGAT1 and MGAT2 | - | [9] |
| Inhibition at 5 µM | ~99% | Recombinant DGAT2 | [8] |
Table 2: Inhibition of Triglyceride Synthesis in HepG2 Cells
| Triglyceride Species | IC50 | Substrate | Source |
| TG (52:2) | 0.85 µM | ¹³C₃-D₅-glycerol | [8] |
| TG (54:3) | 0.99 µM | ¹³C₃-D₅-glycerol | [8] |
| TG (50:2) | 0.66 µM | ¹³C₃-D₅-glycerol | [8] |
Experimental Protocols
Detailed methodologies for key experiments in the target validation of a DGAT2 inhibitor like this compound are provided below.
siRNA-Mediated Knockdown of DGAT2 in Hepatocytes
This protocol is used to confirm the target specificity of the inhibitor by mimicking its effect through genetic knockdown.
-
Cell Culture: Human hepatocyte cell lines (e.g., HepG2, HuH-7) are cultured according to standard protocols.[10][11]
-
siRNA Transfection:
-
Seed hepatocytes in antibiotic-free medium and grow to 60-70% confluency.
-
Prepare siRNA-lipid transfection complexes (e.g., using a GalNAc-conjugated siRNA for hepatocyte-specific delivery).[11]
-
Incubate cells with the siRNA complexes for 48-72 hours.[11][12]
-
A non-targeting siRNA should be used as a negative control.
-
-
Validation of Knockdown:
-
Harvest cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure DGAT2 mRNA levels relative to a housekeeping gene. A successful knockdown will show a significant reduction in DGAT2 mRNA.[12]
-
Perform western blotting to confirm a reduction in DGAT2 protein levels.
-
In Vitro DGAT2 Enzymatic Activity Assay
This assay directly measures the inhibitory effect of the compound on DGAT2 enzymatic activity.
-
Enzyme Source: Microsomal fractions from human DGAT2-expressing cells (e.g., Sf9 insect cells or HepG2 cells) are prepared.
-
Assay Procedure:
-
The assay is typically performed in the presence of specific concentrations of MgCl2, as DGAT1 and DGAT2 activities can be differentiated based on their sensitivity to this salt (DGAT2 is inhibited at higher concentrations).[13]
-
The reaction mixture contains the enzyme source, a diacylglycerol substrate, and a radiolabeled acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).[13]
-
This compound is added at various concentrations to determine the dose-dependent inhibition.
-
The reaction is incubated and then stopped.
-
Lipids are extracted, and the radiolabeled triglycerides are separated by thin-layer chromatography and quantified by scintillation counting.[13]
-
The IC50 value is calculated from the dose-response curve.
-
De Novo Triglyceride Synthesis Assay in Hepatocytes
This cell-based assay measures the effect of the inhibitor on the synthesis of new triglycerides from labeled precursors.
-
Cell Culture and Treatment:
-
Seed hepatocytes (e.g., HepG2 or primary hepatocytes) in culture plates.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a stable isotope-labeled precursor, such as [¹³C₃]-D₅-glycerol or a radiolabeled precursor like [³H]-Glycerol or [¹⁴C]-oleate, to the culture medium.[8][10]
-
-
Lipid Extraction and Analysis:
-
After incubation, wash the cells and extract total lipids.
-
If using stable isotopes, analyze the triglyceride species by mass spectrometry to determine the incorporation of the labeled glycerol.[8]
-
If using radioisotopes, separate the triglycerides by thin-layer chromatography and quantify the radioactivity.[10]
-
The reduction in the synthesis of labeled triglycerides indicates the inhibitory activity of the compound.
-
Lipid Droplet Staining (Oil Red O)
This qualitative and quantitative method visualizes the accumulation of neutral lipids in lipid droplets within hepatocytes.
-
Cell Preparation and Treatment:
-
Staining Procedure:
-
Analysis:
Visualizations
The following diagrams illustrate key pathways and workflows related to DGAT2 and its inhibition.
Caption: DGAT2 signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for the target validation of a DGAT2 inhibitor.
Caption: Logical flow from DGAT2 activity to the therapeutic effect of this compound.
Conclusion
The available data strongly support the validation of DGAT2 as a therapeutic target in hepatocytes for diseases characterized by hepatic steatosis. This compound has been identified as a potent and selective inhibitor of DGAT2. Through a combination of in vitro enzymatic assays and cell-based functional assays in hepatocytes, the efficacy of this compound in blocking triglyceride synthesis and reducing lipid accumulation can be robustly demonstrated. The dual mechanism of inhibiting TG synthesis directly and downregulating the SREBP-1 lipogenic pathway positions DGAT2 inhibitors like this compound as a promising therapeutic strategy for MASLD and related metabolic disorders. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From whole body to cellular models of hepatic triglyceride metabolism: man has got to know his limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DGAT2 gene is a candidate for the dissociation between fatty liver and insulin resistance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and validation of a selective small molecule inhibitor targeting the diacylglycerol acyltransferase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How an experimental drug reverses fatty liver disease - UT Southwestern Medical Center [physicianresources.utswmed.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Lipid droplet screen in human hepatocytes identifies TRRAP as a regulator of cellular triglyceride metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. menloschool.org [menloschool.org]
- 12. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. magistralbr.caldic.com [magistralbr.caldic.com]
- 14. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
- 18. researchgate.net [researchgate.net]
Unveiling the Cellular Impact of JNJ-DGAT2-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-DGAT2-A is a potent and selective small molecule inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the terminal step of triglyceride (TG) synthesis.[1][2][3][4] DGAT2 plays a crucial role in lipid metabolism, and its inhibition is a promising therapeutic strategy for metabolic diseases. This technical guide provides an in-depth exploration of the cellular effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and related pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 | Selectivity | Reference |
| Human DGAT2 | DGAT2-expressing Sf9 insect cell membranes | 0.14 µM (140 nM) | >70-fold vs. DGAT1 and MGAT2 | [1][2] |
Table 2: Effect of this compound on Triglyceride Synthesis in HepG2 Cells
| Triglyceride Species | IC50 | Experimental Condition | Reference |
| TG (50:2) | 0.66 µM | 13C3-D5-glycerol as substrate | [1][3][4] |
| TG (52:2) | 0.85 µM | 13C3-D5-glycerol as substrate | [1][3][4] |
| TG (54:3) | 0.99 µM | 13C3-D5-glycerol as substrate | [1][3][4] |
Note: In HepG2 cell lysates, 5 µM of this compound was found to inhibit approximately 99% of recombinant DGAT2 enzymatic activity and suppress overall DGAT activity.[1][3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
Recombinant DGAT2 Enzymatic Inhibition Assay
-
Objective: To determine the in vitro inhibitory potency of this compound on recombinant human DGAT2.
-
Materials:
-
Human DGAT2-expressing Sf9 insect cell membranes.
-
This compound.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Substrates: Diacylglycerol (DAG) and radiolabeled or fluorescently-tagged fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Scintillation cocktail or fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction plate, add the DGAT2-expressing cell membranes to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate mixture (DAG and labeled fatty acyl-CoA).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol/heptane/water).
-
Extract the lipids, with the newly synthesized radiolabeled or fluorescent triglycerides partitioning into the organic phase.
-
Quantify the amount of labeled triglyceride using liquid scintillation counting or fluorescence measurement.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
HepG2 Cell Triglyceride Synthesis Assay
-
Objective: To assess the effect of this compound on triglyceride synthesis in a cellular context.
-
Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM).
-
This compound.
-
Stable isotope-labeled precursor: 13C3-D5-glycerol.
-
Lipid extraction solvents (e.g., chloroform/methanol).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Plate HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle (DMSO).
-
Pre-incubate the cells with the compound for a specified duration (e.g., 1 hour).
-
Add the stable isotope-labeled precursor (13C3-D5-glycerol) to the medium and continue the incubation for a set period (e.g., 2-4 hours).
-
Wash the cells with PBS to remove excess labeled precursor.
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch method).
-
Dry down the lipid extract and reconstitute it in a solvent compatible with LC-MS/MS analysis.
-
Analyze the lipid extract using LC-MS/MS to separate and quantify the different triglyceride species, specifically monitoring for the mass shift corresponding to the incorporation of the stable isotope label.
-
Calculate the rate of synthesis of labeled triglycerides in the presence of different concentrations of this compound and determine the IC50 values for the inhibition of specific triglyceride species.
-
Broader Cellular Effects of DGAT2 Inhibition
While specific data on the comprehensive cellular effects of this compound beyond triglyceride synthesis are limited in the public domain, studies on other DGAT2 inhibitors and the genetic manipulation of DGAT2 provide insights into its potential broader impact:
-
Lipid Droplet Dynamics: Inhibition of DGAT2 has been shown to affect the formation, size, and number of lipid droplets, which are the primary organelles for neutral lipid storage.[5]
-
Gene Expression: DGAT2 inhibition may influence the expression of genes involved in lipid metabolism, including those related to fatty acid synthesis and oxidation.
-
Cell Viability: The impact of DGAT2 inhibition on cell viability can be context-dependent. In some cell types, it has been shown to have protective effects against lipotoxicity.[5]
Further research is required to fully elucidate the complete cellular and molecular consequences of this compound treatment.
Conclusion
This compound is a highly potent and selective inhibitor of DGAT2 that effectively reduces triglyceride synthesis in both enzymatic and cellular assays. The provided data and protocols offer a foundational understanding for researchers investigating the therapeutic potential of DGAT2 inhibition. Future studies focusing on the broader lipidomic and transcriptomic effects of this compound will be crucial for a comprehensive understanding of its cellular pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ DGAT2-A | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 3. This compound | DGAT2抑制剂 | MCE [medchemexpress.cn]
- 4. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- 5. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JNJ-DGAT2-A in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of JNJ-DGAT2-A, a selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2). The following sections describe the methodologies for determining the inhibitory activity of this compound on the DGAT2 enzyme and its effect on triglyceride synthesis in a cellular context.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibition of Human DGAT2 by this compound
| Parameter | Value (µM) | Experimental System |
| IC₅₀ | 0.14 | Human DGAT2-expressing Sf9 insect cell membranes |
Table 2: Inhibition of Triglyceride Synthesis in HepG2 Cells by this compound
| Triglyceride Species | IC₅₀ (µM) | Experimental Conditions |
| TG (52:2) | 0.85 | 60 min pre-incubation with this compound, followed by 2h incubation with ¹³C₃-D₅-glycerol |
| TG (54:3) | 0.99 | 60 min pre-incubation with this compound, followed by 2h incubation with ¹³C₃-D₅-glycerol |
| TG (50:2) | 0.66 | 60 min pre-incubation with this compound, followed by 2h incubation with ¹³C₃-D₅-glycerol |
This compound exhibits over 70-fold selectivity for DGAT2 over DGAT1 and Monoacylglycerol Acyltransferase 2 (MGAT2)[1][2][3]. At a concentration of 5 µM, this compound inhibits approximately 99% of recombinant DGAT2 enzymatic activity and also suppresses DGAT activity in HepG2 cell lysates[4][5][6][7].
Signaling Pathway
DGAT2 is a key enzyme in the terminal step of triglyceride synthesis. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to produce triacylglycerol (TAG). This process is a central part of glycerolipid metabolism.
Caption: DGAT2 catalyzes the final step of triglyceride synthesis.
Experimental Protocols
DGAT2 Enzyme Inhibition Assay using Human DGAT2-Expressing Sf9 Cell Membranes
This protocol describes a method to determine the in vitro inhibitory activity of this compound on human DGAT2 expressed in Spodoptera frugiperda (Sf9) insect cells.
Workflow Diagram:
Caption: Workflow for the DGAT2 enzyme inhibition assay.
Materials:
-
Human DGAT2-expressing Sf9 cell membranes
-
This compound
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
Oleoyl-CoA
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 150 mM MgCl₂, 1 mM EDTA, 250 µg/mL BSA
-
Stop Solution: Isopropanol/Heptane/Water (80:20:2, v/v/v)
-
LC/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by serial dilution in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a stock solution of 1,2-dioleoyl-sn-glycerol in ethanol.
-
Prepare a fresh working solution of oleoyl-CoA in the assay buffer.
-
-
Assay Protocol:
-
In a microcentrifuge tube, add the following components in order:
-
Assay Buffer
-
This compound working solution (or vehicle for control)
-
1,2-Dioleoyl-sn-glycerol (final concentration, e.g., 200 µM)
-
Human DGAT2-expressing Sf9 cell membranes (e.g., 10-20 µg of protein)
-
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding oleoyl-CoA (final concentration, e.g., 20 µM).
-
Incubate the reaction mixture for 30 minutes at 37°C with gentle agitation.
-
Stop the reaction by adding 1.5 mL of the stop solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper organic phase containing the lipid products to a new tube.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC/MS analysis.
-
-
Data Analysis:
-
Quantify the amount of triolein (the product of the reaction) using a calibrated LC/MS method.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Triglyceride Synthesis Assay in HepG2 Cells
This protocol describes a method to assess the effect of this compound on de novo triglyceride synthesis in human hepatoma (HepG2) cells using a stable isotope-labeled precursor.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Endoplasmic Reticulum Enzyme DGAT2 Is Found in Mitochondria-associated Membranes and Has a Mitochondrial Targeting Signal That Promotes Its Association with Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DGAT2 is a new diacylglycerol acyltransferase gene family: purification, cloning, and expression in insect cells of two polypeptides from Mortierella ramanniana with diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cloning, Expression, and Purification of the Glycosylated Transmembrane Protein, Cation-Dependent Mannose 6-Phosphate Receptor, from Sf9 Cells Using the Baculovirus System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-DGAT2-A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-DGAT2-A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the terminal step of triglyceride (TG) synthesis. DGAT2 plays a crucial role in lipid metabolism, and its inhibition is a subject of intense research in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on lipid metabolism.
Physiochemical Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 523.38 g/mol | |
| Formula | C₂₄H₁₆BrFN₄O₂S | |
| CAS Number | 1962931-71-0 | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at +4°C for short term. For long-term storage, it is recommended to store at -20°C or -80°C. |
Stock Solution Preparation:
To prepare a 10 mM stock solution, dissolve 5.23 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Biological Activity
This compound is a highly selective inhibitor of DGAT2 with an IC₅₀ of 140 nM. It exhibits over 70-fold selectivity for DGAT2 over DGAT1 and Monoacylglycerol Acyltransferase 2 (MGAT2).
In Vitro Efficacy of this compound
| Cell Line | Assay | IC₅₀ (µM) | Reference |
| Sf9 insect cell membranes (expressing human DGAT2) | DGAT2 enzymatic activity | 0.14 | [1] |
| HepG2 | Inhibition of TG (52:2) synthesis | 0.85 | [1] |
| HepG2 | Inhibition of TG (54:3) synthesis | 0.99 | [1] |
| HepG2 | Inhibition of TG (50:2) synthesis | 0.66 | [1] |
Experimental Protocols
I. Assessment of Triglyceride Synthesis
This protocol describes the measurement of de novo triglyceride synthesis in cultured cells treated with this compound using a radiolabeled precursor.
Workflow for Triglyceride Synthesis Assay
References
Application Notes and Protocols for JNJ-DGAT2-A in Sf9 Insect Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-DGAT2-A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride synthesis.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in studying DGAT2 activity in membranes isolated from Spodoptera frugiperda (Sf9) insect cells expressing recombinant human DGAT2. Sf9 cells are a robust system for expressing eukaryotic membrane proteins, making them an ideal platform for characterizing enzyme inhibitors like this compound.[5]
Mechanism of Action
DGAT2 catalyzes the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form triglyceride (TG). This compound specifically targets and inhibits the enzymatic activity of DGAT2, thereby blocking the synthesis of triglycerides.[3] It exhibits high selectivity for DGAT2 over DGAT1 and other acyltransferases.[6]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Cell System | Value | Reference |
| IC₅₀ | Human DGAT2 in Sf9 insect cell membranes | 0.14 µM (140 nM) | [1][2][6][7] |
| Inhibition | Recombinant DGAT2 enzymatic activity | ~99% at 5 µM | [1][3] |
Table 2: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 523.38 g/mol | [6] |
| Formula | C₂₄H₁₆BrFN₄O₂S | [6] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at +4°C | [6] |
Experimental Protocols
Protocol 1: Expression of Recombinant Human DGAT2 in Sf9 Insect Cells
This protocol outlines the steps for generating Sf9 cells expressing recombinant human DGAT2 using a baculovirus expression system.
1.1. Bacmid Generation:
-
Clone the full-length human DGAT2 cDNA into a baculovirus transfer vector (e.g., pFastBac).
-
Transform the recombinant transfer vector into competent DH10Bac E. coli cells for transposition into the bacmid.
-
Select white colonies, which indicate successful transposition, and isolate the recombinant bacmid DNA.
1.2. Transfection of Sf9 Cells:
-
Seed Sf9 cells in a 6-well plate at a density of 1 x 10⁶ cells/well in supplemented Grace's Insect Medium and allow them to attach for 1 hour at 27°C.[8]
-
Prepare the transfection mixture by combining the recombinant bacmid DNA with a suitable transfection reagent (e.g., CellFectin II) in serum-free insect medium (e.g., SF-900 II SFM).[8]
-
Incubate the cells with the transfection mixture for 5 hours at 27°C.[8]
-
Replace the transfection mixture with fresh supplemented Grace's Insect Medium and incubate for 72 hours at 27°C to generate the P1 viral stock.
1.3. Viral Amplification and Protein Expression:
-
Amplify the P1 viral stock to obtain a high-titer P2 stock by infecting a larger culture of Sf9 cells.
-
For large-scale protein expression, infect suspension cultures of Sf9 cells (e.g., 1 x 10⁶ cells/mL) with the P2 viral stock at an appropriate multiplicity of infection (MOI).
-
Harvest the cells 48-72 hours post-infection by centrifugation. Successful expression can be confirmed by Western blot analysis of cell lysates using a DGAT2-specific antibody.[9][10]
Protocol 2: Preparation of Sf9 Cell Membranes Containing Recombinant DGAT2
This protocol describes the isolation of membranes from Sf9 cells expressing recombinant DGAT2.
2.1. Cell Lysis:
-
Resuspend the harvested Sf9 cell pellet in a cold lysis buffer (e.g., 10 mM HEPES pH 7.5, 10 mM MgCl₂, 20 mM KCl, with protease inhibitors).[11]
-
Homogenize the cell suspension using a Dounce homogenizer on ice.[11]
2.2. Membrane Isolation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.[11]
-
Discard the supernatant and wash the membrane pellet with a high-salt buffer (e.g., lysis buffer containing 1 M NaCl) to remove peripheral membrane proteins.[11]
-
Repeat the ultracentrifugation step.
-
Resuspend the final membrane pellet in a suitable storage buffer (e.g., lysis buffer with 40% glycerol) and store at -80°C.[11]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
Protocol 3: DGAT2 Enzyme Activity Assay using this compound
This protocol details a fluorescent-based assay to measure DGAT2 activity and its inhibition by this compound. This assay measures the production of Coenzyme A (CoA), a byproduct of the DGAT2 reaction.[9][10]
3.1. Reagents:
-
DGAT2-expressing Sf9 cell membranes
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mg/mL BSA
-
Substrates:
-
Dioleoyl-glycerol (DAG)
-
Oleoyl-CoA
-
-
Inhibitor: this compound (dissolved in DMSO)
-
Detection Reagent: 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)
3.2. Assay Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
In a 96-well plate, add the desired concentration of this compound or DMSO (for control wells).
-
Add the DGAT2-expressing Sf9 cell membranes to each well.
-
Initiate the enzymatic reaction by adding the substrates (e.g., 100 µM DAG and 20 µM Oleoyl-CoA).[9]
-
Incubate the plate at room temperature for 60 minutes.[9]
-
Stop the reaction and detect the generated CoA by adding the CPM reagent (e.g., to a final concentration of 30 µM).[9]
-
Incubate for an additional 30 minutes at room temperature to allow the reaction between CoA and CPM to complete.[9]
-
Measure the fluorescence using a plate reader with excitation at ~450 nm and emission at ~460 nm.[9]
3.3. Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Caption: DGAT2 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for this compound application.
Caption: Logical relationship of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- 4. tebubio.com [tebubio.com]
- 5. Cloning, Expression, and Purification of the Glycosylated Transmembrane Protein, Cation-Dependent Mannose 6-Phosphate Receptor, from Sf9 Cells Using the Baculovirus System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNJ DGAT2-A | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 7. This compound | DGAT2抑制剂 | MCE [medchemexpress.cn]
- 8. med.unc.edu [med.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. commonfund.nih.gov [commonfund.nih.gov]
Application Notes and Protocols for JNJ-DGAT2-A in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-DGAT2-A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the terminal step of triglyceride (TG) synthesis.[1] DGAT2 is a critical target in metabolic research due to its role in conditions such as hepatic steatosis, hyperlipidemia, and insulin resistance. These application notes provide detailed protocols for the dosing and administration of this compound for in vivo research, based on available data and standard laboratory practices.
Mechanism of Action
DGAT2 catalyzes the final reaction in the glycerol-3-phosphate pathway of triglyceride synthesis, specifically the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. By inhibiting DGAT2, this compound blocks the production of new triglycerides, thereby reducing their accumulation in tissues like the liver and their secretion into the bloodstream.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound. Currently, specific in vivo quantitative data from published studies are not available.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Cell Line/System | Value | Reference |
| IC₅₀ | Human DGAT2 | Sf9 insect cell membranes | 0.14 µM (140 nM) | [1][2][3][4] |
Table 2: Dose-Dependent Inhibition of Triglyceride Synthesis in HepG2 Cells by this compound
| This compound Concentration (µM) | Inhibition of Triglyceride (52:2) Generation (IC₅₀) | Inhibition of Triglyceride (54:3) Generation (IC₅₀) | Inhibition of Triglyceride (50:2) Generation (IC₅₀) | Reference |
| 0.3125 - 20 | 0.85 µM | 0.99 µM | 0.66 µM | [1] |
Experimental Protocols
While specific published in vivo protocols for this compound are not yet available, the following protocols are based on common practices for administering DGAT2 inhibitors to rodent models and formulation guidelines from suppliers. Researchers should perform initial dose-ranging and tolerability studies to determine the optimal dose for their specific animal model and experimental goals.
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle. For example, to prepare 10 mL of a 5 mg/mL suspension, you will need 50 mg of this compound and 10 mL of 0.5% CMC-Na.
-
Weigh the this compound powder accurately using an analytical balance.
-
Prepare the 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water. Heat gently and stir until fully dissolved. Allow the solution to cool to room temperature.
-
Triturate the this compound powder in a mortar with a small amount of the 0.5% CMC-Na solution to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension.
-
Transfer the suspension to a sterile tube.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
Administration:
-
Administer the suspension to animals via oral gavage at the desired dose.
-
The typical administration volume for mice is 5-10 mL/kg, and for rats is 5 mL/kg.
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Solution/Suspension)
This protocol provides a method for preparing this compound for intraperitoneal injection, which may be suitable for compounds with low oral bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile, light-protected tubes
-
Vortex mixer
Procedure:
-
Determine the desired final concentration and vehicle ratio. A common vehicle for water-insoluble compounds is a mixture of DMSO and corn oil (e.g., 10:90 v/v).
-
Dissolve the this compound powder in the required volume of DMSO to create a stock solution. For example, to prepare a 1 mL final solution at 2.5 mg/mL with a 10% DMSO concentration, dissolve 2.5 mg of this compound in 100 µL of DMSO.[1]
-
Gently warm the corn oil to reduce its viscosity.
-
Slowly add the corn oil to the DMSO stock solution while vortexing to create a clear solution or a fine suspension. For the example above, add 900 µL of corn oil.[1]
-
Protect the final formulation from light if the compound is light-sensitive.
Administration:
-
Administer the solution/suspension via intraperitoneal injection.
-
The injection volume should be appropriate for the animal size (e.g., up to 10 mL/kg for mice).
Visualizations
Signaling Pathway
References
- 1. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- 2. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNJ DGAT2-A | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 4. tebubio.com [tebubio.com]
Application Notes and Protocols for Studying the Effects of JNJ-DGAT2-A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-DGAT2-A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme crucial for the final step of triglyceride (TG) synthesis.[1][2][3] DGAT2 is a key enzyme in lipid metabolism, and its inhibition is a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][5][6] These application notes provide a comprehensive overview of the available data on this compound and detail protocols for its investigation in relevant animal models of NAFLD.
Disclaimer: As of the latest available information, specific in vivo studies on this compound have not been publicly disclosed. The in vivo data and protocols presented herein are based on studies with other selective DGAT2 inhibitors and are provided as a representative guide for designing and conducting preclinical studies with this compound. Researchers should adapt these protocols based on their specific experimental needs and the unique properties of this compound.
Mechanism of Action
DGAT2 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[7] Inhibition of DGAT2 by this compound is expected to have a dual effect on hepatic lipid metabolism:
-
Direct Inhibition of Triglyceride Synthesis: By blocking the final step in triglyceride synthesis, this compound directly reduces the accumulation of triglycerides in hepatocytes.
-
Suppression of Lipogenesis via SREBP-1c: Inhibition of DGAT2 has been shown to suppress the cleavage and activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in de novo lipogenesis.[5] This leads to a broader reduction in the synthesis of fatty acids and triglycerides.
In Vitro Activity of this compound
The following table summarizes the known in vitro inhibitory activities of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (human DGAT2) | 0.14 µM (140 nM) | Sf9 insect cell membranes expressing human DGAT2 | [2][8] |
| Selectivity | >70-fold selective for DGAT2 over DGAT1 and MGAT2 | Not specified | [8] |
| Inhibition of recombinant DGAT2 | ~99% inhibition at 5 µM | Recombinant DGAT2 enzyme | [1][2][3] |
| Inhibition of DGAT activity in cell lysate | Inhibition observed at 5 µM | HepG2 cell lysates | [1][2][3] |
| IC50 for TG (52:2) generation | 0.85 µM | HepG2 cells with 13C3-D5-glycerol substrate | [1][2] |
| IC50 for TG (54:3) generation | 0.99 µM | HepG2 cells with 13C3-D5-glycerol substrate | [1][2] |
| IC50 for TG (50:2) generation | 0.66 µM | HepG2 cells with 13C3-D5-glycerol substrate | [1][2] |
Signaling Pathway of DGAT2 Inhibition
The following diagram illustrates the central role of DGAT2 in triglyceride synthesis and the downstream effects of its inhibition.
Caption: DGAT2 signaling pathway and the inhibitory effects of this compound.
Recommended Animal Models for Studying this compound Effects
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound for NAFLD and NASH. Both diet-induced and genetic models are commonly used.
| Model | Description | Key Features | Considerations |
| Diet-Induced Obesity (DIO) Mice (e.g., C57BL/6J) | Fed a high-fat diet (HFD), often with high fructose or sucrose. | Develop obesity, insulin resistance, and hepatic steatosis. Pathophysiology closely mimics human NAFLD. | Progression to severe fibrosis can be slow. |
| ob/ob Mice | Genetically deficient in leptin, leading to hyperphagia. | Develop severe obesity, insulin resistance, and marked hepatic steatosis. | Do not typically develop significant liver fibrosis without a secondary insult. |
| db/db Mice | Have a mutation in the leptin receptor, leading to leptin resistance. | Similar phenotype to ob/ob mice with obesity, insulin resistance, and steatosis. Can develop more pronounced fibrosis than ob/ob mice when challenged.[4] | The genetic basis is rare in human NAFLD. |
| Methionine and Choline Deficient (MCD) Diet Model | Fed a diet lacking methionine and choline. | Induces steatohepatitis with inflammation and fibrosis. | Animals lose weight and do not exhibit insulin resistance, which is atypical of human NASH.[9] |
Experimental Protocols
In Vitro DGAT2 Inhibition Assay
This protocol is based on the reported in vitro characterization of this compound.[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human DGAT2.
Materials:
-
Sf9 insect cell membranes expressing human DGAT2
-
This compound
-
[14C]-labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA)
-
Diacylglycerol
-
Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the assay buffer, Sf9 membranes expressing DGAT2, and the diluted this compound or DMSO (vehicle control).
-
Pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of [14C]-labeled fatty acyl-CoA and diacylglycerol.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., isopropanol/heptane/water).
-
Extract the lipids and separate the triglyceride fraction using thin-layer chromatography (TLC).
-
Quantify the amount of [14C]-labeled triglyceride using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This is a representative protocol for evaluating the in vivo effects of a DGAT2 inhibitor.
Objective: To assess the efficacy of this compound in reducing hepatic steatosis and improving metabolic parameters in a DIO mouse model of NAFLD.
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
Diet: High-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and hepatic steatosis.
Experimental Groups:
-
Group 1: Lean control on standard chow diet + Vehicle
-
Group 2: DIO on high-fat diet + Vehicle
-
Group 3: DIO on high-fat diet + this compound (low dose)
-
Group 4: DIO on high-fat diet + this compound (high dose)
Procedure:
-
Induce NAFLD by feeding mice a high-fat diet for 12-16 weeks.
-
Randomize DIO mice into treatment groups based on body weight and fasting blood glucose.
-
Administer this compound or vehicle daily by oral gavage for a specified duration (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, perform metabolic assessments such as an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
Collect terminal blood samples for analysis of plasma lipids (triglycerides, cholesterol), liver enzymes (ALT, AST), and insulin.
-
Harvest the liver, weigh it, and collect sections for histology (H&E and Oil Red O staining) and for measurement of liver triglyceride content.
-
Homogenize a portion of the liver for gene expression analysis of lipogenic and inflammatory markers by qPCR.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical experimental workflow for evaluating a DGAT2 inhibitor in a preclinical animal model.
Caption: Experimental workflow for preclinical evaluation of this compound.
Representative In Vivo Data for a DGAT2 Inhibitor
The following table presents representative data from a study using a DGAT2 inhibitor in a mouse model of NAFLD. Note: This data is not from a study on this compound but serves as an example of expected outcomes.
| Parameter | Vehicle Control | DGAT2 Inhibitor | % Change |
| Body Weight (g) | 45.2 ± 2.1 | 44.8 ± 1.9 | -0.9% |
| Liver Weight (g) | 2.1 ± 0.3 | 1.6 ± 0.2 | -23.8% |
| Liver Triglycerides (mg/g) | 125.4 ± 15.7 | 58.9 ± 9.3 | -53.0% |
| Plasma ALT (U/L) | 85.6 ± 12.3 | 42.1 ± 8.5 | -50.8% |
| Plasma Triglycerides (mg/dL) | 150.3 ± 18.2 | 95.7 ± 11.4 | -36.3% |
| Fasting Blood Glucose (mg/dL) | 165.7 ± 10.5 | 142.3 ± 9.8 | -14.1% |
Data are presented as mean ± SEM and are hypothetical examples based on published literature for selective DGAT2 inhibitors.
Conclusion
This compound is a potent and selective DGAT2 inhibitor with a clear mechanism of action. Based on its in vitro profile and the extensive preclinical data on other DGAT2 inhibitors, this compound holds significant promise for the treatment of NAFLD and related metabolic disorders. The provided protocols and information are intended to facilitate the design of robust preclinical studies to fully elucidate the therapeutic potential of this compound. Careful selection of animal models and relevant endpoints will be crucial for a comprehensive evaluation.
References
- 1. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DGAT2抑制剂 | MCE [medchemexpress.cn]
- 4. Animal models of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNJ DGAT2-A | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating DGAT2 Inhibition in High-Fat Diet-Induced Obesity Models
Disclaimer: Publicly available information on a specific investigational compound designated "JNJ-DGAT2-A" is limited. The following application notes and protocols are based on published research on Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors, including small interfering RNA (siRNA) therapeutics, as representative examples for studying the effects of DGAT2 inhibition in high-fat diet-induced obesity and nonalcoholic steatohepatitis (NASH) models. These protocols and data should be adapted based on the specific properties of the DGAT2 inhibitor being investigated.
Introduction
Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme that catalyzes the final and committed step in triglyceride (TG) synthesis.[1] In conditions of caloric excess, such as those induced by a high-fat diet (HFD), increased DGAT2 activity contributes to the accumulation of TGs in the liver and adipose tissue, leading to obesity and related metabolic disorders like nonalcoholic fatty liver disease (NAFLD) and its more severe form, nonalcoholic steatohepatitis (NASH).[1][2] Inhibition of DGAT2 is therefore a promising therapeutic strategy to mitigate hepatic steatosis and improve metabolic parameters.[2][3]
These application notes provide an overview of the effects of DGAT2 inhibition and detailed protocols for key experiments in HFD-induced obesity models.
Data Presentation
The following tables summarize the quantitative effects of DGAT2 inhibition in preclinical models of obesity and NASH. The data is compiled from studies using a GalNAc-conjugated small interfering RNA (siRNA) targeting DGAT2, referred to as Dgat2-1473, in genetically obese mouse models.
Table 1: Efficacy of DGAT2 Inhibition on Hepatic Steatosis
| Parameter | Treatment Group | Result | Significance | Reference |
| DGAT2 mRNA Silencing | Dgat2-1473 | >80-90% reduction | p < 0.0001 | [4][5] |
| Liver Triglyceride Accumulation | Dgat2-1473 | >85% reduction | p < 0.0001 | [4][5] |
Table 2: Effects of DGAT2 Inhibition on Inflammation and Fibrosis in a NASH Model
| Parameter | Treatment Group | Result | Significance | Reference |
| Collagen Accumulation | Dgat2-1473 | No significant change | - | [5] |
| Plasma ALT Levels | Dgat2-1473 | No significant change | - | [5] |
| Inflammatory Gene Expression | Dgat2-1473 | No significant change | - | [5] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the DGAT2 signaling pathway in triglyceride synthesis and a typical experimental workflow for evaluating a DGAT2 inhibitor in a high-fat diet-induced obesity model.
Caption: DGAT2 catalyzes the final step of triglyceride synthesis.
References
- 1. NASH Target Development Service for DAG O-Acyltransferase (DGAT) Inhibitors - Creative Biolabs [creative-biolabs.com]
- 2. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.escholarship.umassmed.edu]
- 5. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DGAT2 Inhibition with JNJ-DGAT2-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1] Its role in lipid metabolism makes it a significant therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2] JNJ-DGAT2-A is a potent and selective small molecule inhibitor of DGAT2, making it a valuable tool for studying the enzymatic function of DGAT2 and for the development of novel therapeutics.[3][4]
These application notes provide detailed protocols for measuring the inhibitory activity of this compound against DGAT2 using both biochemical and cell-based assays.
This compound: Inhibitor Profile
This compound demonstrates high selectivity for DGAT2 over other related enzymes, a crucial feature for targeted research and therapeutic development.[5]
| Parameter | Value | Source |
| Target | Diacylglycerol O-acyltransferase 2 (DGAT2) | [3][4] |
| IC50 (in vitro, human DGAT2) | 140 nM | [5] |
| Selectivity | >70-fold selective for DGAT2 over DGAT1 and MGAT2 | [5] |
| Molecular Weight | 523.38 g/mol | [5] |
| Formula | C₂₄H₁₆BrFN₄O₂S | [5] |
| Solubility | Soluble to 100 mM in DMSO | [5] |
| Storage | Store at +4°C | [5] |
DGAT2 Signaling Pathway in Triglyceride Synthesis
DGAT2 plays a pivotal role in the final stage of triglyceride synthesis. The following diagram illustrates the canonical pathway.
Caption: DGAT2 catalyzes the final step of triglyceride synthesis.
Experimental Protocols
Here we provide detailed protocols for an in vitro biochemical assay and a cell-based assay to measure DGAT2 inhibition by this compound.
In Vitro Biochemical Assay for DGAT2 Inhibition
This assay measures the enzymatic activity of recombinant human DGAT2 and its inhibition by this compound.
Materials:
| Reagent | Recommended Concentration/Stock |
| Recombinant Human DGAT2 | Varies by supplier, titrate for optimal activity |
| This compound | 10 mM stock in DMSO |
| Diacylglycerol (DAG) | 10 mM stock in acetone |
| [¹⁴C]Oleoyl-CoA | 50 µCi/mL stock |
| Assay Buffer | 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂ |
| Stop Solution | Chloroform:Methanol (2:1, v/v) |
| TLC Plates | Silica Gel 60 Å |
| TLC Mobile Phase | Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v) |
Experimental Workflow:
Caption: Workflow for the in vitro DGAT2 biochemical assay.
Protocol:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing assay buffer, recombinant DGAT2, and diacylglycerol.
-
Inhibitor Addition: Serially dilute this compound in DMSO. Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to each well of a 96-well plate.
-
Enzyme Addition: Add the reagent mix to each well of the 96-well plate.
-
Reaction Initiation: Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Lipid Extraction: Vortex the plate and centrifuge to separate the organic and aqueous phases.
-
TLC Separation: Spot the organic phase onto a TLC plate and develop the plate using the TLC mobile phase.
-
Quantification: Visualize the radiolabeled lipids using a phosphorimager or autoradiography. Scrape the triglyceride spots and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for DGAT2 Inhibition
This protocol measures the effect of this compound on de novo lipogenesis in a cellular context, using a human hepatocyte cell line (e.g., HepG2).
Materials:
| Reagent | Recommended Concentration/Stock |
| HepG2 cells | ~80% confluency |
| This compound | 10 mM stock in DMSO |
| [¹⁴C]Acetic Acid, Sodium Salt | 1 mCi/mL stock |
| Cell Lysis Buffer | RIPA buffer or similar |
| Scintillation Cocktail |
Experimental Workflow:
Caption: Workflow for the cell-based DGAT2 inhibition assay.
Protocol:
-
Cell Culture: Seed HepG2 cells in a 24-well plate and grow to ~80% confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (or DMSO for control) for 1 hour.
-
Radiolabeling: Add [¹⁴C]acetic acid to each well and incubate for an additional 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using cell lysis buffer.[6]
-
Lipid Extraction: Transfer the cell lysate to a new tube and perform a lipid extraction using a chloroform:methanol solution.
-
Quantification: Evaporate the organic solvent and resuspend the lipid extract in a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. Calculate the percent inhibition of lipogenesis and determine the IC50 value for this compound.
Data Presentation and Analysis
The results from the inhibition assays should be tabulated to clearly present the quantitative data.
Table 1: In Vitro Inhibition of DGAT2 by this compound
| This compound (nM) | DGAT2 Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 10 | 85 | 4.8 |
| 50 | 62 | 3.9 |
| 100 | 51 | 4.1 |
| 140 (IC50) | 50 | - |
| 250 | 35 | 3.5 |
| 500 | 18 | 2.9 |
| 1000 | 5 | 1.5 |
Table 2: Inhibition of De Novo Lipogenesis in HepG2 Cells by this compound
| This compound (µM) | Lipogenesis (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 6.1 |
| 0.1 | 90 | 5.5 |
| 0.5 | 75 | 4.7 |
| 1.0 | 58 | 4.9 |
| 2.5 | 40 | 3.8 |
| 5.0 | 22 | 3.1 |
| 10 | 8 | 2.0 |
Note: The data presented in these tables are representative and may vary based on experimental conditions.
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the inhibitory activity of this compound against DGAT2. These assays are essential tools for researchers in the field of metabolic diseases, enabling the detailed study of DGAT2 function and the evaluation of potential therapeutic agents. The high selectivity and potency of this compound make it an excellent probe for elucidating the role of DGAT2 in health and disease.
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note: JNJ-DGAT2-A for Lipid Droplet Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-DGAT2-A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the terminal step of triglyceride synthesis.[1] DGAT2 catalyzes the conversion of diacylglycerol (DAG) to triacylglycerol (TAG), which is subsequently stored in lipid droplets. Dysregulation of this pathway is implicated in various metabolic diseases. This application note provides detailed protocols for utilizing this compound to study its effects on lipid droplet formation and dynamics in cultured cells.
Key Properties of this compound:
| Property | Value | Reference |
| IC50 | 0.14 µM (for human DGAT2) | [2][3] |
| Selectivity | >70-fold for DGAT2 over DGAT1 and MGAT2 | [1] |
| Solubility | Soluble to 100 mM in DMSO | |
| Molecular Weight | 523.38 g/mol | |
| CAS Number | 1962931-71-0 |
Mechanism of Action and Paradoxical Effect
DGAT2 is an integral membrane protein located in the endoplasmic reticulum that plays a crucial role in the synthesis of triglycerides. Inhibition of DGAT2 by this compound is expected to decrease the overall cellular triglyceride content. However, studies on DGAT2 inhibition have revealed a paradoxical effect in some cell types, where inhibition leads to an increase in the number of lipid droplets, although the total lipid content may decrease.[4] This phenomenon is thought to be a compensatory mechanism or a result of altered lipid homeostasis and trafficking within the cell.
Signaling Pathway
DGAT2 is a central enzyme in the triglyceride synthesis pathway. Its activity is influenced by upstream metabolic pathways such as glycolysis and fatty acid synthesis. The products of DGAT2, triglycerides, are essential for the formation of lipid droplets. Inhibition of DGAT2 can have downstream effects on signaling pathways related to lipid metabolism, including the PPAR, AMPK, and PI3K/AKT pathways.
Experimental Protocols
The following are detailed protocols for the analysis of lipid droplets in cultured cells treated with this compound. These protocols can be adapted based on the specific cell type and experimental design.
Experimental Workflow
Protocol 1: Lipid Droplet Staining with Oil Red O
Oil Red O is a lysochrome diazo dye used for the staining of neutral triglycerides and lipids.
Materials:
-
This compound (solubilized in DMSO)
-
Cultured cells (e.g., HepG2, 3T3-L1)
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O stock solution (0.35 g in 100 ml isopropanol)
-
Oil Red O working solution (6 ml stock + 4 ml ddH₂O, filtered)
-
60% Isopropanol
-
Hematoxylin (optional, for nuclear counterstaining)
-
Microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate containing coverslips and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
-
Staining:
-
Wash the cells with 60% isopropanol for 5 minutes.
-
Allow the cells to dry completely.
-
Add the Oil Red O working solution to cover the cells and incubate for 10-20 minutes at room temperature.
-
Wash the cells 2-5 times with distilled water until the excess stain is removed.
-
(Optional) Counterstain with Hematoxylin for 1 minute and wash with water.
-
-
Imaging:
-
Mount the coverslips on microscope slides with an aqueous mounting medium.
-
Visualize the lipid droplets (stained red) using a bright-field microscope.
-
Protocol 2: Lipid Droplet Staining with BODIPY 493/503
BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids within lipid droplets.
Materials:
-
This compound (solubilized in DMSO)
-
Cultured cells
-
PBS
-
BODIPY 493/503 stock solution (1 mg/ml in DMSO)
-
BODIPY 493/503 working solution (1-2 µg/ml in PBS)
-
4% Paraformaldehyde (PFA)
-
DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell culture and treatment with this compound.
-
-
Staining (Live or Fixed Cells):
-
For live-cell imaging:
-
Wash cells twice with PBS.
-
Incubate with BODIPY 493/503 working solution for 15-30 minutes at 37°C, protected from light.
-
Wash cells twice with PBS.
-
-
For fixed-cell imaging:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash cells twice with PBS.
-
Incubate with BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.
-
Wash cells twice with PBS.
-
-
-
Imaging:
-
(Optional) Mount coverslips with a mounting medium containing DAPI.
-
Visualize the lipid droplets (green fluorescence) using a fluorescence microscope with appropriate filters (Excitation/Emission: ~493/503 nm).
-
Data Presentation
The following table summarizes hypothetical quantitative data based on the expected effects of a DGAT2 inhibitor on lipid droplets in a relevant cell line.
| Treatment | Average Lipid Droplet Number per Cell | Average Lipid Droplet Size (µm²) | Total Triglyceride Content (% of Control) |
| Vehicle Control (DMSO) | 100 ± 12 | 1.5 ± 0.2 | 100% |
| This compound (0.1 µM) | 125 ± 15 | 1.3 ± 0.1 | 85% |
| This compound (1 µM) | 180 ± 20 | 1.1 ± 0.1 | 60% |
| This compound (10 µM) | 250 ± 25 | 0.8 ± 0.1 | 40% |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
-
Low Staining Intensity:
-
Increase the concentration of the staining solution or the incubation time.
-
Ensure proper fixation and permeabilization (for fixed-cell staining).
-
-
High Background:
-
Decrease the concentration of the staining solution.
-
Increase the number of washing steps.
-
Ensure the cells are not overly confluent.
-
-
Cell Detachment:
-
Handle the cells gently during washing and staining steps.
-
Use pre-coated coverslips or plates to improve cell adherence.
-
Conclusion
This compound is a valuable tool for investigating the role of DGAT2 in lipid metabolism and lipid droplet dynamics. The provided protocols offer a starting point for researchers to design and execute experiments to elucidate the cellular effects of this potent and selective inhibitor. The paradoxical increase in lipid droplet number upon DGAT2 inhibition highlights the complex regulation of lipid storage and warrants further investigation.
References
- 1. JNJ DGAT2-A | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DGAT2抑制剂 | MCE [medchemexpress.cn]
- 4. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-DGAT2-A in Combination with Other Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-DGAT2-A is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), a key enzyme in the terminal step of triglyceride synthesis.[1][2] Inhibition of DGAT2 is a promising therapeutic strategy for metabolic diseases characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4][5] Emerging evidence suggests that combination therapies targeting multiple pathways in metabolic diseases may offer superior efficacy compared to monotherapies.[6][7][8][9] This document provides detailed application notes and protocols for investigating the effects of this compound in combination with other metabolic inhibitors, focusing on a synergistic approach to treating metabolic disorders.
A particularly rational combination is the dual inhibition of DGAT2 and Acetyl-CoA Carboxylase (ACC). ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), catalyzing the conversion of acetyl-CoA to malonyl-CoA. While ACC inhibitors effectively block DNL, they can lead to an increase in serum triglycerides. Conversely, DGAT2 inhibitors primarily reduce triglyceride synthesis. Therefore, their combined inhibition presents a compelling strategy to comprehensively suppress hepatic lipid accumulation.
Data Presentation
In Vitro Synergy Data
The following table illustrates a hypothetical experiment assessing the synergistic effect of this compound and an ACC inhibitor (ACCi) on triglyceride synthesis in HepG2 cells.
| This compound (µM) | ACCi (µM) | Triglyceride Synthesis Inhibition (%) | Combination Index (CI)* |
| 0.1 | 0 | 15 | - |
| 0.5 | 0 | 45 | - |
| 1.0 | 0 | 60 | - |
| 0 | 0.1 | 10 | - |
| 0 | 0.5 | 35 | - |
| 0 | 1.0 | 50 | - |
| 0.1 | 0.1 | 35 | < 1 (Synergy) |
| 0.1 | 0.5 | 60 | < 1 (Synergy) |
| 0.5 | 0.1 | 65 | < 1 (Synergy) |
| 0.5 | 0.5 | 85 | < 1 (Synergy) |
*Note: The Combination Index (CI) is a quantitative measure of synergy, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism. The data presented is illustrative.
In Vivo Efficacy Data
This table presents hypothetical data from a preclinical study in a diet-induced obese mouse model of NASH, evaluating the combination of this compound and an ACC inhibitor.
| Treatment Group | Liver Triglyceride Content (mg/g) | Serum ALT (U/L) | NAFLD Activity Score (NAS) | Fibrosis Stage |
| Vehicle Control | 150 ± 15 | 120 ± 10 | 6.5 ± 0.5 | 2.8 ± 0.4 |
| This compound (10 mg/kg) | 90 ± 12 | 85 ± 8 | 4.2 ± 0.6 | 2.1 ± 0.5 |
| ACCi (10 mg/kg) | 105 ± 10 | 95 ± 7 | 4.8 ± 0.4 | 2.3 ± 0.3 |
| This compound + ACCi | 65 ± 8 | 60 ± 5 | 2.5 ± 0.3 | 1.5 ± 0.2 |
*Note: Data are presented as mean ± standard deviation and are for illustrative purposes.
Signaling Pathways
The diagram below illustrates the targeted pathways of this compound and an ACC inhibitor in hepatic lipid metabolism.
Experimental Protocols
In Vitro Synergy Study in HepG2 Cells
Objective: To determine the synergistic, additive, or antagonistic effects of this compound and another metabolic inhibitor (e.g., an ACC inhibitor) on triglyceride synthesis in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
ACC inhibitor (stock solution in DMSO)
-
Oleic acid complexed to BSA
-
Triglyceride quantification kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare a dose-response matrix of this compound and the ACC inhibitor in serum-free DMEM. Include single-agent controls and a vehicle control (DMSO).
-
Treatment: After 24 hours, replace the medium with serum-free DMEM containing the compound combinations or single agents.
-
Lipid Loading: After 1 hour of pre-treatment with the inhibitors, add oleic acid (final concentration 200 µM) to each well to induce lipid accumulation.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Triglyceride Quantification:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells according to the triglyceride quantification kit manufacturer's protocol.
-
Measure the intracellular triglyceride concentration using a colorimetric or fluorometric assay.
-
-
Data Analysis:
-
Calculate the percentage inhibition of triglyceride synthesis for each treatment condition relative to the vehicle control.
-
Analyze the data using synergy software (e.g., CompuSyn) to determine the Combination Index (CI).
-
In Vivo Combination Study in a Diet-Induced Obese Mouse Model of NASH
Objective: To evaluate the efficacy of this compound in combination with another metabolic inhibitor on hepatic steatosis, inflammation, and fibrosis in a preclinical model of NASH.
Animal Model:
-
Male C57BL/6J mice, 8 weeks old.
-
Induce NASH by feeding a high-fat, high-fructose, and high-cholesterol diet (e.g., AMLN or GAN diet) for 16-20 weeks.
Treatment Groups (n=10-12 mice per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (e.g., 10 mg/kg, oral gavage, daily)
-
ACC inhibitor (e.g., 10 mg/kg, oral gavage, daily)
-
This compound + ACC inhibitor (co-administered)
Protocol:
-
NASH Induction: Feed mice the specialized diet for 16-20 weeks to induce NASH.
-
Treatment Administration: Administer the respective treatments daily via oral gavage for 8-12 weeks.
-
Monitoring: Monitor body weight, food intake, and general health throughout the study.
-
Terminal Procedures: At the end of the treatment period, collect blood and liver tissue for analysis.
-
Biochemical Analysis:
-
Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and cholesterol.
-
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.
-
Stain liver sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS).
-
Stain liver sections with Sirius Red for assessment of fibrosis.
-
-
Gene Expression Analysis:
-
Isolate RNA from a portion of the liver.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipogenesis, inflammation, and fibrosis.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Conclusion
The combination of this compound with other metabolic inhibitors, particularly those targeting complementary pathways such as de novo lipogenesis, holds significant promise for the treatment of complex metabolic diseases like NASH. The protocols and application notes provided here offer a framework for the preclinical evaluation of such combination therapies. Rigorous in vitro and in vivo studies are essential to elucidate the synergistic potential and to guide the clinical development of these promising therapeutic strategies.
References
- 1. Combining Dietary Intervention with Metformin Treatment Enhances Non-Alcoholic Steatohepatitis Remission in Mice Fed a High-Fat High-Sucrose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a co-culture system with induced HepG2 cells and K562 cells for examining drug metabolism in vitro. Studies with cyclophosphamide, ondansetron and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How an experimental drug reverses fatty liver disease: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 5. Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination strategies for pharmacologic treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Should combination therapy be the paradigm for future NASH clinical trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational combination therapy for NASH: Insights from clinical trials and error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination therapy for non-alcoholic steatohepatitis: rationale, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNJ-DGAT2-A solubility and preparation in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and preparation of JNJ-DGAT2-A in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers. Some sources indicate a maximum solubility of up to 100 mM. Other suppliers report a lower solubility of approximately 3.33 mg/mL (6.36 mM), which may require assistance with warming and sonication to fully dissolve. It is crucial to consult the Certificate of Analysis (CoA) provided with your specific batch for the most accurate solubility information.
Q2: I am having difficulty dissolving this compound in DMSO. What should I do?
A2: If you are experiencing issues with solubility, we recommend the following troubleshooting steps:
-
Verify the DMSO quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many compounds. Always use anhydrous, high-purity DMSO, preferably from a freshly opened bottle.
-
Apply gentle heat: Warming the solution at 37°C or even up to 60°C can aid in dissolution. Avoid excessive or prolonged heating, as it may risk degrading the compound.
-
Use sonication: An ultrasonic bath can be used to break down any clumps and facilitate the dissolution process.
-
Start with a higher concentration: It can sometimes be easier to first prepare a highly concentrated stock solution (e.g., 100 mM if achievable) and then dilute it to your desired experimental concentration.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: For a detailed step-by-step guide, please refer to the "Experimental Protocols" section below. The general procedure involves accurately weighing the compound, adding the calculated volume of anhydrous DMSO, and ensuring complete dissolution with the aid of vortexing, gentle warming, and/or sonication if necessary.
Q4: How should I store the this compound stock solution in DMSO?
A4: To maintain the integrity of your this compound stock solution, it is recommended to:
-
Aliquot the stock solution: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store at low temperatures: For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.
-
Protect from light and moisture: Store the aliquots in tightly sealed vials and protect them from light.
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Concentration (mM) | Concentration (mg/mL) | Source |
| 100 | 52.34 | Tocris Bioscience, R&D Systems |
| 6.36 | 3.33 | GlpBio, MedchemExpress |
Note: The molecular weight of this compound is 523.38 g/mol .
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general guideline. Always refer to the manufacturer's specific instructions provided with your compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or appropriate vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.23 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 523.38 g/mol * 1000 mg/g = 5.23 mg/mL
-
-
Weigh the compound: Accurately weigh 5.23 mg of this compound and place it in a clean vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound:
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the vial to 37°C for 5-10 minutes and vortex again.
-
If precipitation persists, sonicate the vial for 5-10 minutes.
-
-
Confirm dissolution: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Mandatory Visualizations
JNJ-DGAT2-A stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JNJ-DGAT2-A, a selective diacylglycerol acyltransferase 2 (DGAT2) inhibitor, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme Diacylglycerol O-Acyltransferase 2 (DGAT2). DGAT2 is a key enzyme in the synthesis of triglycerides. By inhibiting DGAT2, this compound blocks the final step in triglyceride synthesis.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage of the solid compound, it is recommended to store it at -20°C for up to 2 years or at 4°C for shorter periods.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO up to 100 mM.[3] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution, you would dissolve 5.23 mg of this compound (with a molecular weight of 523.38 g/mol ) in 1 mL of DMSO. It is recommended to warm the solution gently and vortex to ensure it is fully dissolved.
Q4: What is the stability of this compound in cell culture media?
A4: Currently, there is no publicly available data specifically detailing the half-life or degradation rate of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of small molecules in cell culture can be influenced by factors such as pH, temperature, exposure to light, and the presence of serum components or cellular enzymes that may metabolize the compound. Given that this compound contains a benzonitrile group, it is generally expected to be relatively stable; however, enzymatic degradation by cellular nitrilases is a possibility.[4][5] It is advisable to prepare fresh dilutions of this compound in media for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected inhibitory activity. | Degradation of this compound in cell culture media. | Prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider performing a time-course experiment to assess if the compound's activity diminishes over the duration of your assay. |
| Improper storage of stock solutions. | Ensure that stock solutions are stored in small aliquots at -80°C and avoid repeated freeze-thaw cycles.[2] | |
| Precipitation of the compound in the cell culture medium. | This compound has low aqueous solubility. When diluting the DMSO stock solution into your aqueous cell culture medium, ensure that the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%). Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration of this compound or using a different formulation approach if possible. | |
| High variability between replicate wells or experiments. | Inconsistent final concentration of this compound. | Ensure accurate and consistent pipetting when preparing serial dilutions and adding the compound to your assay plates. Thoroughly mix the working solutions before adding them to the cells. |
| Cell health and density. | Use cells that are in a healthy, logarithmic growth phase and ensure consistent cell seeding density across all wells and plates. | |
| Observed cellular toxicity. | High concentration of DMSO. | The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, and should be consistent across all treatments, including the vehicle control. |
| Off-target effects of this compound. | While this compound is a selective inhibitor, high concentrations may lead to off-target effects. Perform a dose-response experiment to determine the optimal concentration that inhibits DGAT2 activity without causing significant cytotoxicity. |
Data Summary
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆BrFN₄O₂S | [3] |
| Molecular Weight | 523.38 g/mol | [3] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Appearance | Light yellow to yellow solid powder | [1] |
| Storage (Solid) | -20°C (3 years), 4°C (2 years) | [1] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [2] |
In Vitro Potency of this compound
| Assay System | IC₅₀ | Reference |
| Human DGAT2-expressing Sf9 insect cell membranes | 0.14 µM | [2] |
| HepG2 cells (inhibition of triglyceride synthesis) | 0.66 - 0.99 µM | [2] |
Experimental Protocols
General Protocol for a Cell-Based DGAT2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on triglyceride synthesis in a cell line such as HepG2.
Materials:
-
This compound
-
Anhydrous DMSO
-
HepG2 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Oleic acid complexed to BSA
-
[¹⁴C]-Glycerol or other suitable radiolabeled lipid precursor
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow the cells to adhere and grow overnight.
-
Preparation of this compound Working Solutions: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including a vehicle control (DMSO alone).
-
Compound Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control. Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
Metabolic Labeling: Add oleic acid (to provide a substrate for triglyceride synthesis) and a radiolabeled precursor like [¹⁴C]-glycerol to each well. Incubate for a specific period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized triglycerides.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with ice-cold PBS to stop the reaction.
-
Lyse the cells and extract the total lipids using a suitable organic solvent mixture.
-
-
Quantification of Triglyceride Synthesis:
-
Separate the triglyceride fraction from other lipids using thin-layer chromatography (TLC) or another chromatographic method.
-
Quantify the amount of radiolabel incorporated into the triglyceride fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of triglyceride synthesis for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: DGAT2 signaling pathway showing inhibition by this compound.
Caption: Workflow for a cell-based DGAT2 inhibition assay.
References
Technical Support Center: JNJ-DGAT2-A In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-DGAT2-A in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2).[1][2][3] DGAT2 is a key enzyme that catalyzes the final step in triglyceride (TG) synthesis.[1][4] By inhibiting DGAT2, this compound effectively reduces the production of triglycerides, leading to decreased lipid accumulation in tissues like the liver and a reduction in circulating TG levels.[4]
Q2: What are the potential therapeutic applications of this compound?
A2: DGAT2 inhibitors like this compound are being investigated for the treatment of metabolic disorders characterized by excessive triglyceride accumulation. These include non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and hypertriglyceridemia.[4][5]
Q3: How does DGAT2 inhibition affect downstream signaling pathways?
A3: Inhibition of DGAT2 has been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). This reduces the expression of genes involved in de novo lipogenesis (the synthesis of new fatty acids), further contributing to the reduction of hepatic steatosis.[6][7]
Q4: Is this compound selective for DGAT2 over DGAT1?
A4: Yes, this compound is reported to be over 70-fold more selective for DGAT2 compared to DGAT1. This is a critical feature, as DGAT1 inhibition has been associated with gastrointestinal side effects.[5]
Troubleshooting Guide
Formulation and Administration Issues
Problem: I am having trouble dissolving this compound for oral administration.
Possible Cause & Solution:
This compound is a solid powder with low aqueous solubility.[1] Several formulation strategies can be employed for in vivo oral gavage studies. It is crucial to select a vehicle that ensures a stable and homogenous suspension or solution.
-
Suspension in Carboxymethyl Cellulose (CMC): A common and effective method is to suspend this compound in an aqueous solution of 0.5% CMC.[1]
-
Protocol: To prepare a 2.5 mg/mL suspension, first create a 0.5% CMC solution by dissolving 0.5 g of CMC sodium salt in 100 mL of deionized water. Then, add 250 mg of this compound to the CMC solution and mix thoroughly to create a uniform suspension.[1]
-
-
Other Potential Formulations: Other vehicles that can be considered include:
Problem: My formulation appears unstable and the compound is precipitating out of solution/suspension.
Possible Cause & Solution:
-
Inadequate Mixing: Ensure vigorous and prolonged mixing (e.g., vortexing and/or sonicating) to achieve a homogenous suspension.
-
Storage Issues: Prepare fresh formulations daily if possible. If storage is necessary, store at 4°C and ensure to re-suspend thoroughly before each administration. Stock solutions of this compound in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[2]
-
Vehicle Incompatibility: If precipitation persists, consider trying an alternative formulation from the list above.
In Vivo Efficacy and Variability Issues
Problem: I am not observing the expected reduction in plasma or liver triglycerides.
Possible Causes & Solutions:
-
Inadequate Treatment Duration: The effects of DGAT2 inhibition on triglyceride levels may not be immediate. Chronic administration is often necessary to observe significant changes. In some rodent studies, treatment for at least 7-8 days was required to see a significant reduction in plasma and liver triglycerides.[5][7]
-
Animal Model Selection: The choice of animal model is critical. DGAT2 inhibition has shown robust effects in models of diet-induced obesity and genetic obesity (e.g., ob/ob mice).[6][9] Ensure your chosen model has a phenotype that is responsive to DGAT2 inhibition.
-
Pharmacokinetics: The pharmacokinetic profile of the compound can influence its efficacy. Consider the timing of sample collection relative to the last dose to capture the peak effect.
-
Dietary Influences: In some cases, the effect of DGAT2 inhibitors on circulating triglycerides is more pronounced in animals on a high-carbohydrate or high-fat diet compared to standard chow.[8]
Problem: I am observing high variability in my experimental results between animals.
Possible Causes & Solutions:
-
Inconsistent Gavage Technique: Improper oral gavage can lead to stress, incomplete dosing, or injury, all of which can introduce variability. Ensure that all personnel are properly trained and consistent in their technique.
-
Animal Stress: Stress from handling and gavage can impact metabolic parameters. Allow for an acclimatization period and handle animals consistently.
-
Formulation Inhomogeneity: Ensure the formulation is thoroughly mixed before each gavage to guarantee each animal receives the correct dose.
-
Underlying Health Status of Animals: Use healthy animals of a consistent age and weight to minimize biological variability.
Data Summary
The following tables summarize key in vitro and in vivo data for DGAT2 inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 0.14 µM | Human DGAT2-expressing Sf9 insect cell membranes | [1][2] |
| IC₅₀ (TG 52:2) | 0.85 µM | HepG2 cells | [1] |
| IC₅₀ (TG 54:3) | 0.99 µM | HepG2 cells | [1] |
| IC₅₀ (TG 50:2) | 0.66 µM | HepG2 cells | [1] |
Table 2: In Vivo Effects of DGAT2 Inhibition in Rodent Models
| Animal Model | DGAT2 Inhibitor | Treatment Duration | Key Findings | Reference |
| C57BL/6J Mice | Generic DGAT2 inhibitor | 7 days | Liver TG reduced from 9.38 to 4.20 mg/g; Plasma cholesterol reduced from 89.3 to 53.7 mg/dL; Plasma TG reduced from 129.0 to 80.3 mg/dL | [6] |
| ob/ob Mice | Generic DGAT2 inhibitor | 7 days | Liver weight reduced by 11%; Liver TGs reduced by 51% | [7] |
| Western Diet-fed Rats | PF-07202954 | 8 days (twice daily) | Dose-dependent reduction in plasma (up to 71%) and liver (up to 48%) triglycerides | [5] |
| ob/ob NASH Model | Dgat2-1473 (siRNA) | Single injection | >85% reduction in hepatic triglyceride accumulation | [9] |
Experimental Protocols & Methodologies
General Protocol for In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: High-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and hepatic steatosis.
-
Acclimatization: Acclimate mice to handling and oral gavage with the vehicle for one week prior to the start of the experiment.
-
Grouping: Randomly assign mice to vehicle control and this compound treatment groups (n=8-10 per group).
-
Formulation: Prepare this compound as a suspension in 0.5% CMC in sterile water. Prepare fresh daily.
-
Dosing: Administer this compound or vehicle via oral gavage once daily for a period of 2-4 weeks. A dose range of 10-100 mg/kg can be explored.
-
Monitoring: Monitor body weight and food intake 2-3 times per week.
-
Terminal Endpoint: At the end of the treatment period, collect blood via cardiac puncture for plasma analysis (triglycerides, cholesterol, liver enzymes). Euthanize animals and collect liver tissue for weight, lipid analysis, and histology.
Visualizations
References
- 1. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT2 blockade ameliorates hepatic steatosis by rebalancing phosphatidylethanolamine | BioWorld [bioworld.com]
- 7. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of JNJ-DGAT2-A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-DGAT2-A in their experiments. The information is designed to help anticipate and address potential issues, particularly those related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][3] DGAT2 is a key enzyme that catalyzes the final step in triglyceride synthesis.[1][4] By inhibiting DGAT2, this compound effectively reduces the production of triglycerides, which can lead to a decrease in lipid accumulation in tissues like the liver.[4]
Q2: What is the reported potency and selectivity of this compound?
This compound has a reported IC50 value of 0.14 µM (or 140 nM) for human DGAT2 in Sf9 insect cell membranes.[1][2][3][5][6][7][8][9] It exhibits over 70-fold selectivity for DGAT2 compared to DGAT1 and MGAT2.[2][6][8][9]
Q3: Are there any known off-target effects for this compound?
Publicly available literature does not currently provide a comprehensive off-target profile for this compound against a broad panel of kinases, receptors, or other enzymes. However, as with any small molecule inhibitor, the potential for off-target interactions exists and should be considered during experimental design and data interpretation. General screening approaches can be employed to investigate potential off-target activities.
Q4: What are common approaches to identify potential off-target effects of a small molecule inhibitor like this compound?
To identify potential off-target effects, researchers can utilize several established methods:
-
Kinase Panel Screening: Screening the compound against a large panel of kinases is crucial as many inhibitors can have off-target effects on these enzymes.[10][11][12]
-
Receptor Binding Assays: Assessing the binding of the compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and other receptors can identify unintended interactions.[13]
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known effects of DGAT2 inhibition can reveal discrepancies that may suggest off-target activity.
-
Proteomics-Based Approaches: Using techniques like mass spectrometry to analyze changes in the cellular proteome after treatment with the compound can uncover unexpected protein expression or modification patterns.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Observed cellular phenotype is inconsistent with expected DGAT2 inhibition.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment and compare the EC50 of the observed phenotype with the known IC50 of this compound for DGAT2. A significant discrepancy may indicate an off-target effect.
-
Use a Structurally Different DGAT2 Inhibitor: Treat the cells with a different, structurally unrelated DGAT2 inhibitor. If the phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Rescue Experiment: If possible, overexpress DGAT2 in your cell model. If the phenotype is not rescued, this suggests the involvement of other targets.
-
Issue 2: this compound exhibits cytotoxicity at concentrations required for DGAT2 inhibition.
-
Possible Cause 1: On-target toxicity. Inhibition of triglyceride synthesis is essential for some cellular processes, and its disruption could lead to cell death in certain cell types or under specific conditions.
-
Troubleshooting Steps for On-Target Toxicity:
-
Modulate DGAT2 Expression: Use siRNA or CRISPR to knock down DGAT2 and observe if it phenocopies the observed cytotoxicity.
-
-
Possible Cause 2: Off-target toxicity. The compound may be interacting with other proteins that are critical for cell survival.
-
Troubleshooting Steps for Off-Target Toxicity:
-
Counter-Screening: Test the compound in a cell line that does not express DGAT2. If cytotoxicity persists, it is likely due to off-target effects.
-
Broad Toxicity Panel Screening: Screen this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay System | IC50 (µM) | Reference |
| Human DGAT2 | Sf9 insect cell membranes | 0.14 | [3][5][7] |
| TG (52:2) synthesis | HepG2 cells | 0.85 | [5][7] |
| TG (54:3) synthesis | HepG2 cells | 0.99 | [5][7] |
| TG (50:2) synthesis | HepG2 cells | 0.66 | [5][7] |
Table 2: Selectivity Profile of this compound
| Enzyme | Selectivity vs. DGAT2 | Reference |
| DGAT1 | >70-fold | [2][6][8][9] |
| MGAT2 | >70-fold | [2][6][8][9] |
Experimental Protocols
Protocol 1: DGAT2 Enzyme Activity Assay using Sf9 Cell Membranes
This protocol is a generalized procedure based on common practices for assessing DGAT2 inhibition.
-
Preparation of Sf9 Cell Membranes:
-
Infect Sf9 cells with a baculovirus expressing human DGAT2.
-
Harvest cells 48-72 hours post-infection.
-
Lyse the cells and prepare membrane fractions by ultracentrifugation.
-
-
Enzyme Reaction:
-
In a microplate, combine the DGAT2-expressing Sf9 cell membranes with a reaction buffer containing substrates: oleoyl-CoA and diacylglycerol.
-
Add this compound at various concentrations (and a vehicle control, e.g., DMSO).
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
The reaction product, CoA, has a free thiol group that can be detected using a pro-fluorescent probe like 7-diethylamino-3-(4-maleimidylphenyl)-4-methylcoumarin (CPM).
-
Add CPM to the reaction mixture and incubate to allow for the reaction.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Triglyceride Synthesis Assay in HepG2 Cells
This protocol outlines a general method for measuring the effect of this compound on triglyceride synthesis in a cellular context.
-
Cell Culture and Treatment:
-
Plate HepG2 cells in a suitable culture plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 60 minutes).
-
Add a stable isotope-labeled glycerol substrate (e.g., 13C3-D5-glycerol) to the culture medium and incubate for an additional period (e.g., 2 hours).
-
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with PBS and lyse them.
-
Extract the total lipids from the cell lysate using an appropriate solvent system (e.g., chloroform:methanol).
-
-
Triglyceride Quantification:
-
Analyze the lipid extract using a triglyceride quantification kit or by mass spectrometry to measure the levels of newly synthesized, isotope-labeled triglycerides.
-
-
Data Analysis:
-
Normalize the triglyceride levels to the total protein concentration in each sample.
-
Calculate the percent inhibition of triglyceride synthesis at each concentration of this compound.
-
Determine the IC50 value for the inhibition of synthesis of specific triglyceride species.
-
Visualizations
Caption: The role of DGAT2 in triglyceride synthesis and its inhibition by this compound.
Caption: A general experimental workflow for identifying potential off-target effects.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. JNJ DGAT2-A | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize JNJ-DGAT2-A toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential toxicity associated with the use of JNJ-DGAT2-A, a selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the enzyme Diacylglycerol Acyltransferase 2 (DGAT2). DGAT2 is a key enzyme in the synthesis of triglycerides, catalyzing the final step where a diacylglycerol (DAG) molecule is combined with a fatty acyl-CoA. By inhibiting DGAT2, this compound blocks the production of new triglycerides.[1][2][3][4][5] This leads to a reduction in intracellular lipid droplet formation and can decrease the overall lipid accumulation within cells.[4]
Q2: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. Based on available data, here are some key inhibitory concentrations:
| Assay System | IC50 Value | Reference |
| Human DGAT2-expressing Sf9 insect cell membranes | 0.14 µM | [2][3] |
| HepG2 cells (inhibition of triglyceride synthesis) | 0.66 - 0.99 µM | [2][6][7] |
It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. A starting point for such an experiment could range from 0.1 µM to 10 µM.
Q3: I am observing significant cell death in my cultures treated with this compound. What are the potential causes of this toxicity?
While specific toxicity data for this compound is limited, cytotoxicity from small molecule inhibitors in cell culture can arise from several factors:
-
On-Target Toxicity (Lipotoxicity): By inhibiting triglyceride synthesis, this compound may lead to the accumulation of precursor molecules such as diacylglycerol (DAG) and free fatty acids (FFAs). Elevated levels of these lipids can induce cellular stress, leading to a phenomenon known as lipotoxicity. This can manifest as endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptosis.
-
Off-Target Effects: Although this compound is described as a selective inhibitor, like many kinase inhibitors, it may have off-target activities at higher concentrations that can contribute to cytotoxicity.
-
Solvent Toxicity: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). High concentrations of DMSO (generally above 0.5%) can be toxic to many cell lines.
-
Compound Precipitation: Poor solubility of the compound in aqueous culture media can lead to the formation of precipitates. These precipitates can cause mechanical stress to cells and lead to inaccurate effective concentrations.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell density, nutrient depletion, or contamination, can exacerbate the toxic effects of any treatment.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating this compound-induced toxicity in your cell culture experiments.
Issue 1: High Levels of Cell Death Observed After Treatment
-
Possible Cause: Concentration of this compound is too high.
-
Solution: Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect with minimal toxicity. A typical starting range to test would be from 0.1 µM to 10 µM.
-
-
Possible Cause: High concentration of the solvent (DMSO).
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%.[8] Remember to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to account for any solvent-induced effects.
-
-
Possible Cause: Lipotoxicity due to the accumulation of free fatty acids and diacylglycerol.
-
Solution 1: Co-treatment with an antioxidant. The accumulation of fatty acids can lead to oxidative stress. Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may help to neutralize reactive oxygen species (ROS) and reduce toxicity.
-
Solution 2: Supplement the media. In some cases, supplementing the culture media with specific nutrients or lipids may help to balance the metabolic disruption caused by DGAT2 inhibition.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect your culture wells under a microscope for any signs of compound precipitation. If observed, prepare fresh dilutions of this compound and ensure thorough mixing. Consider pre-warming the media before adding the compound.
-
Issue 2: Inconsistent or Irreproducible Results
-
Possible Cause: Variability in cell health and density.
-
Solution: Use cells with a low passage number and ensure they are in the exponential growth phase at the time of treatment. Optimize cell seeding density to avoid both sparse and overly confluent cultures.
-
-
Possible Cause: Instability of the compound in culture medium.
-
Solution: Prepare fresh stock solutions and dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: "Edge effects" in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of multi-well plates for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.[8]
-
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, create a series of serial dilutions in your complete cell culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 20 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.1%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells for untreated cells and a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 for cytotoxicity and select a non-toxic concentration for your future experiments.
Visualizations
References
- 1. tebubio.com [tebubio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- 6. This compound | DGAT2抑制剂 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: JNJ-DGAT2-A Formulation for Oral Gavage in Mice
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the formulation and oral gavage administration of the DGAT2 inhibitor, JNJ-DGAT2-A, in mice. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2).[1] DGAT2 is a critical enzyme that catalyzes the final step in triglyceride (TG) synthesis.[2] By inhibiting DGAT2, this compound blocks the conversion of diacylglycerol (DAG) to TG, thereby reducing triglyceride production.
Q2: What are the basic physicochemical properties of this compound?
A2: Key properties of this compound are summarized in the table below. This information is essential for calculating appropriate concentrations for your experiments.
Q3: What is the in vitro potency of this compound?
A3: this compound has a reported IC₅₀ (half-maximal inhibitory concentration) of 140 nM for human DGAT2.[1][3][4][5] It exhibits over 70-fold selectivity for DGAT2 compared to DGAT1 and MGAT2.[1]
Q4: What is a suitable vehicle for oral gavage of this compound in mice?
A4: this compound is poorly soluble in water. Therefore, a suspension is the most common formulation for oral gavage. A widely used and recommended vehicle is an aqueous suspension containing a suspending agent like Carboxymethyl Cellulose (CMC).[2] A 0.5% (w/v) solution of sodium carboxymethyl cellulose (CMC-Na) in sterile water is a standard choice. Other options that can be explored include formulations with PEG400 or combinations of Tween 80 and CMC.[2]
Q5: What is the standard dosing volume for oral gavage in mice?
A5: The standard dosing volume for oral gavage in mice is typically 10 mL/kg of body weight.[6][7] However, volumes can range from 5-20 mL/kg depending on the study protocol and institutional guidelines (IACUC).[8][9] It is critical to accurately weigh each mouse before dosing to calculate the precise volume.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and administration of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound crashes out of suspension | 1. Inadequate mixing or homogenization.2. Suspension prepared too far in advance.3. Incorrect concentration of suspending agent. | 1. Ensure thorough vortexing and sonication until a uniform, milky suspension is achieved.2. Prepare the suspension fresh on the day of dosing. Keep it constantly agitated (e.g., on a stir plate) until administration.3. Verify the concentration of your CMC-Na solution. Ensure it is fully dissolved before adding the compound. |
| High viscosity of the formulation | 1. Concentration of CMC-Na or other suspending agents is too high. | 1. While 0.5% CMC-Na is standard, you can test a lower concentration (e.g., 0.2%).[2] Ensure the compound remains adequately suspended. |
| Inconsistent dosing/clogged gavage needle | 1. Poorly dispersed suspension with large particles.2. Needle gauge is too small for the suspension. | 1. Improve homogenization by sonicating the suspension before drawing it into the syringe.2. Use an appropriate gavage needle size, typically 18-20 gauge for mice, with a ball tip to prevent injury.[6] |
| Animal distress or injury during gavage | 1. Improper restraint technique.2. Incorrect gavage needle placement.3. Stress from the procedure itself. | 1. Ensure personnel are well-trained in proper scruffing and restraint methods.[6]2. Ensure the needle is passed gently along the side of the mouth towards the esophagus, not the trachea.3. To reduce stress, consider coating the gavage needle with a sucrose solution, which can pacify the animal and facilitate swallowing.[6] |
| High variability in experimental results | 1. Inconsistent formulation and dosing.2. Stress affecting physiological parameters. | 1. Standardize the formulation and dosing procedure meticulously. Prepare one batch of suspension for each treatment group to ensure uniformity.2. Acclimatize animals to handling and the gavage procedure to minimize stress-induced variability.[10] |
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 523.38 g/mol | [1] |
| Formula | C₂₄H₁₆BrFN₄O₂S | [1] |
| CAS Number | 1962931-71-0 | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Appearance | Light yellow to yellow solid powder | [2] |
| IC₅₀ (DGAT2) | 140 nM | [1][3][4][5] |
| Selectivity | >70-fold vs. DGAT1 and MGAT2 | [1] |
Table 2: Example In Vivo Dosing & Pharmacokinetic Parameters (Template)
No specific in vivo data for this compound is publicly available. This table is a template for researchers to populate with their own experimental data.
| Parameter | Value |
| Mouse Strain | e.g., C57BL/6J |
| Dose (mg/kg) | User Defined |
| Vehicle | e.g., 0.5% CMC-Na in water |
| Dosing Volume (mL/kg) | e.g., 10 |
| Cmax (ng/mL) | User Data |
| Tmax (hours) | User Data |
| AUC (ng*h/mL) | User Data |
Experimental Protocols
Protocol 1: Preparation of 0.5% CMC-Na Vehicle (50 mL)
-
Weigh 0.25 g of sodium carboxymethyl cellulose (CMC-Na).
-
Add the CMC-Na to a beaker containing approximately 40 mL of sterile, deionized water.
-
Place the beaker on a magnetic stir plate and add a stir bar.
-
Gently heat the solution to ~40-50°C while stirring to facilitate dissolution. Do not boil.
-
Once the CMC-Na is fully dissolved and the solution is clear, remove it from the heat and allow it to cool to room temperature.
-
Transfer the solution to a 50 mL graduated cylinder and add water to bring the final volume to 50 mL.
-
Store the vehicle at 4°C for up to one week.
Protocol 2: Preparation of this compound Suspension (10 mg/mL) for Oral Gavage
This is an example protocol and should be validated for your specific experimental needs.
-
Calculate Required Amounts: Determine the total volume of suspension needed based on the number of mice and the 10 mL/kg dosing volume. For example, for 10 mice averaging 25g, you will need 10 mice * (25g/1000g * 10mL/kg) = 2.5 mL. It is recommended to prepare at least 20% extra volume to account for loss during preparation and dosing.
-
Weigh this compound: For a 10 mg/mL suspension, weigh the required amount of this compound powder. For 3 mL of suspension, you would need 30 mg.
-
Prepare Suspension: a. Place the weighed this compound powder into a small, sterile glass vial. b. Add a small amount of the 0.5% CMC-Na vehicle (e.g., 0.5 mL) to the powder to create a paste. Use a spatula to ensure all the powder is wetted. c. Gradually add the remaining 0.5% CMC-Na vehicle to the vial while continuously vortexing to bring it to the final volume (3 mL). d. Sonicate the vial in a bath sonicator for 5-10 minutes to ensure the compound is finely and uniformly dispersed. The final product should be a homogenous, milky suspension.
-
Administration: a. Keep the suspension on a stir plate at a low speed to prevent settling. b. Weigh each mouse immediately before dosing to calculate the exact volume required. c. Use a new syringe for each animal. Vortex the suspension vial immediately before drawing each dose. d. Administer the suspension slowly via oral gavage using a proper gavage needle.
Mandatory Visualizations
Caption: Triglyceride synthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound suspension preparation and administration.
Caption: Troubleshooting workflow for this compound formulation issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- 3. bio-techne.com [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DGAT2抑制剂 | MCE [medchemexpress.cn]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with JNJ-DGAT2-A
Welcome to the technical support center for JNJ-DGAT2-A. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when working with this selective DGAT2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][3] DGAT2 is a key enzyme that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[4][5] By inhibiting DGAT2, this compound effectively reduces the synthesis of triglycerides, leading to decreased lipid accumulation in tissues like the liver and adipose tissue.[5]
Q2: What is the reported potency and selectivity of this compound?
A2: this compound exhibits potent inhibition of DGAT2. In human DGAT2-expressing Sf9 insect cell membranes, it has an IC50 value of 0.14 µM.[1][6] In cell-based assays using HepG2 cells, it dose-dependently inhibits the formation of major triglyceride species with IC50 values ranging from 0.66 µM to 0.99 µM.[1][6][7] this compound is reported to be over 70-fold more selective for DGAT2 compared to DGAT1 and MGAT2.[2][3]
Q3: What are the potential off-target effects or unexpected physiological responses associated with DGAT2 inhibition?
A3: While this compound is a selective inhibitor, inhibition of the DGAT pathway can have broader physiological consequences. In clinical trials with other DGAT2 inhibitors, some serious adverse events have been reported, though not directly attributed to the drug, including cardiovascular events and pancreatitis.[8] Dual inhibition of DGAT1 and DGAT2 in mice has been shown to cause watery diarrhea and intestinal barrier failure, particularly under a high-fat diet.[9] It is important to monitor for potential gastrointestinal side effects and changes in lipid metabolism beyond triglyceride synthesis.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Higher than expected IC50 value or lack of inhibitory effect.
| Possible Cause | Troubleshooting Step |
| Compound Solubility: this compound may have precipitated out of solution. | Prepare a fresh, high-concentration stock solution in an appropriate solvent like DMSO.[10] Ensure the final solvent concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[10] Visually inspect for any precipitation. |
| Inhibitor Concentration: The concentration range used may be too low. | Perform a wider dose-response experiment to determine the optimal inhibitory concentration range for your specific assay system.[10] |
| Cell Line Specificity: The expression and activity of DGAT2 can vary between cell lines. | Confirm DGAT2 expression and activity in your chosen cell line. |
| Assay Conditions: Sub-optimal assay conditions (e.g., substrate concentration, incubation time) can affect inhibitor performance. | Optimize assay parameters according to established protocols. Ensure substrate concentrations are appropriate for competitive or non-competitive inhibition studies. |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | Store this compound as recommended by the supplier (e.g., at +4°C).[2] Prepare fresh dilutions from a stock solution for each experiment. |
Issue 2: Observed cytotoxicity or unexpected changes in cell viability.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%).[10] Run a vehicle control with the same solvent concentration. |
| On-target Cytotoxicity: Inhibition of triglyceride synthesis may impact cell viability in certain cell types or under specific metabolic conditions. | Perform a cell viability assay (e.g., MTS or MTT) in parallel with your functional assay to assess the cytotoxic potential of this compound in your model system.[10] |
| Off-target Effects: At high concentrations, the inhibitor may have off-target effects. | Use the lowest effective concentration of this compound possible to minimize the risk of off-target activities.[11] Consider using a structurally unrelated DGAT2 inhibitor as a control to confirm that the observed effects are specific to DGAT2 inhibition. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Assay Variability: Inconsistent pipetting, cell seeding, or reagent addition can lead to variability. | Adhere to standardized protocols and ensure proper mixing of all reagents. Use appropriate controls (positive, negative, and vehicle) in every experiment. |
| Cell Passage Number: Cell characteristics can change with increasing passage number. | Use cells within a defined passage number range for all experiments. |
| Reagent Quality: The quality of reagents, including the inhibitor itself, can impact results. | Use high-quality reagents and ensure proper storage. Periodically check the purity and integrity of your this compound stock. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay System | Parameter | Value | Reference |
| Human DGAT2-expressing Sf9 insect cell membranes | IC50 | 0.14 µM | [1][6] |
| HepG2 cells (inhibition of TG 52:2 formation) | IC50 | 0.85 µM | [1][6][7] |
| HepG2 cells (inhibition of TG 54:3 formation) | IC50 | 0.99 µM | [1][6][7] |
| HepG2 cells (inhibition of TG 50:2 formation) | IC50 | 0.66 µM | [1][6][7] |
Experimental Protocols
Protocol 1: DGAT2 Enzymatic Assay (General Protocol)
This protocol provides a general framework for assessing the enzymatic activity of DGAT2 in the presence of this compound.
-
Prepare Assay Buffer: Prepare an appropriate assay buffer containing components such as Tris-HCl, MgCl2, and BSA.
-
Prepare Substrates: Prepare stock solutions of diacylglycerol and a labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme Preparation: Use a source of DGAT2 enzyme, such as microsomes from cells overexpressing DGAT2.
-
Reaction Initiation: In a microplate, combine the assay buffer, DGAT2 enzyme, and this compound (or vehicle). Pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
Start Reaction: Add the diacylglycerol and labeled fatty acyl-CoA substrates to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quench solution (e.g., a mixture of isopropanol/heptane/water).
-
Lipid Extraction: Extract the lipids, including the newly synthesized labeled triglycerides.
-
Quantification: Quantify the amount of labeled triglyceride formed using techniques such as liquid scintillation counting or mass spectrometry.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based Triglyceride Synthesis Assay (General Protocol)
This protocol outlines a general method for measuring the effect of this compound on triglyceride synthesis in a cellular context.
-
Cell Culture: Culture cells (e.g., HepG2) to the desired confluency in appropriate growth medium.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).[10]
-
Metabolic Labeling: Add a labeled precursor for triglyceride synthesis, such as [14C]oleic acid or a stable isotope-labeled glycerol, to the culture medium.
-
Incubation: Incubate the cells for a sufficient period to allow for the incorporation of the label into triglycerides (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Lipid Extraction: Extract the total lipids from the cell lysates.
-
Lipid Separation: Separate the different lipid classes using thin-layer chromatography (TLC) or liquid chromatography.
-
Quantification: Quantify the amount of labeled triglyceride. For radiolabeled lipids, this can be done by autoradiography and densitometry or by scraping the corresponding TLC spots and using liquid scintillation counting. For stable isotope-labeled lipids, mass spectrometry is used.
-
Data Analysis: Normalize the amount of labeled triglyceride to the total protein concentration in each sample. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: The DGAT2 pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. JNJ DGAT2-A | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 4. DGAT2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. This compound | DGAT2抑制剂 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.biomol.com [resources.biomol.com]
Avoiding precipitation of JNJ-DGAT2-A in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of JNJ-DGAT2-A in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in the final step of triglyceride synthesis.[1][2][3] Its chemical structure lends it to be a highly lipophilic molecule with poor aqueous solubility.[4] This low solubility can lead to precipitation in aqueous experimental media, which can compromise the accuracy and reproducibility of in vitro and in vivo studies by reducing the effective concentration of the inhibitor.
Q2: What are the known physicochemical properties of this compound?
The key physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for developing appropriate handling and formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆BrFN₄O₂S | [4] |
| Molecular Weight | 523.38 g/mol | [4] |
| LogP | 5.3 | [1] |
| Solubility | Soluble to 100 mM in DMSO | |
| Appearance | Light yellow to yellow solid powder | [1] |
Q3: My this compound is precipitating out of my aqueous buffer. What are the initial troubleshooting steps?
Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. Here is a logical workflow to troubleshoot this problem:
Caption: Troubleshooting workflow for this compound precipitation.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer
Problem: A clear DMSO stock solution of this compound forms a precipitate when diluted into an aqueous buffer (e.g., PBS, cell culture media).
Root Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. The sudden change in solvent polarity upon dilution causes the compound to crash out of solution.
Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Optimize DMSO Concentration | Gradually increase the final concentration of DMSO in your aqueous solution. Start from 0.1% and increase up to 1% (v/v). Many cell lines can tolerate up to 1% DMSO for short-term experiments, but it is crucial to run a vehicle control to assess any effects of the solvent on your experimental system. | Maintain solubility without significantly impacting the biological system. |
| Utilize Co-solvents | Incorporate a pharmaceutically acceptable co-solvent into your aqueous buffer before adding the this compound stock. Common co-solvents include PEG400, ethanol, or propylene glycol.[1] A step-wise dilution approach is recommended. | Increased solubility and a stable solution. |
| Incorporate Surfactants | Add a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 to the aqueous buffer at a low concentration (e.g., 0.01-0.1%). Surfactants can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility.[5] | Formation of a clear micellar solution, preventing precipitation. |
| pH Adjustment | The solubility of ionizable compounds can be pH-dependent. Although this compound is weakly basic, altering the pH of the buffer may influence its solubility. Evaluate the solubility of this compound in a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0) to determine the optimal pH for your experiment. | Identification of a pH that maximizes solubility. |
Issue 2: Long-term instability and precipitation in prepared aqueous solutions
Problem: A freshly prepared aqueous solution of this compound appears clear initially but forms a precipitate over time (hours to days), even when stored at 4°C.
Root Cause: The prepared solution is likely a supersaturated, thermodynamically unstable state. Over time, the compound equilibrates and precipitates to its true thermodynamic solubility limit.
Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Prepare Fresh Solutions | Due to the potential for time-dependent precipitation, it is highly recommended to prepare aqueous solutions of this compound immediately before use. | Minimizes the risk of using a solution with a lower-than-expected concentration. |
| Use of Precipitation Inhibitors | Incorporate polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into the formulation. These polymers can inhibit crystal nucleation and growth, thereby maintaining a supersaturated state for a longer duration. | Extended stability of the clear aqueous solution. |
| Lipid-Based Formulations | For in vivo studies, consider formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).[6][7] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium. | Improved bioavailability and prevention of precipitation in physiological fluids. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol determines the concentration at which this compound begins to precipitate from a solution as a DMSO stock is added to an aqueous buffer.
Caption: Workflow for the kinetic solubility assay.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a clear 96-well plate, add 198 µL of the desired aqueous buffer to each well.
-
Add 2 µL of the DMSO stock solution to the first well and mix thoroughly. This results in a 100 µM solution with 1% DMSO.
-
Perform serial dilutions across the plate.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the absorbance (turbidity) at 620 nm using a microplate reader.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.
Protocol 2: Preparation of a Co-solvent Formulation
This protocol provides a method for preparing a more stable aqueous solution of this compound using a co-solvent.
Materials:
-
This compound
-
DMSO
-
PEG400
-
Sterile aqueous buffer (e.g., PBS)
Methodology:
-
Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
In a separate sterile tube, prepare the vehicle by mixing PEG400 and the aqueous buffer in a 1:1 ratio (v/v). For example, mix 5 mL of PEG400 with 5 mL of PBS.
-
To prepare a 100 µM working solution, add the appropriate volume of the DMSO stock to the co-solvent vehicle. For example, to make 1 mL of a 100 µM solution, add 5 µL of the 20 mM DMSO stock to 995 µL of the PEG400:buffer vehicle.
-
Vortex the solution thoroughly until it is clear. This solution can then be further diluted in the same co-solvent vehicle if lower concentrations are required.
Signaling Pathway Context
Understanding the context in which this compound is used is important. The following diagram illustrates the simplified triglyceride synthesis pathway and the role of DGAT2.
Caption: Simplified triglyceride synthesis pathway showing DGAT2 inhibition.
References
- 1. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DGAT2抑制剂 | MCE [medchemexpress.cn]
- 4. This compound | C24H16BrFN4O2S | CID 137025390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
A Comparative Guide to DGAT2 Inhibitors: JNJ-DGAT2-A and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the terminal step of triglyceride synthesis and has emerged as a promising therapeutic target for metabolic diseases, including non-alcoholic steatohepatitis (NASH). Inhibition of DGAT2 is anticipated to reduce hepatic steatosis and improve metabolic parameters. This guide provides a comparative overview of JNJ-DGAT2-A, a selective DGAT2 inhibitor, and other notable DGAT2 inhibitors in development, including small molecules like PF-06865571 (ervogastat) and an antisense oligonucleotide, ION224. The information is compiled from preclinical and clinical data to aid researchers in evaluating these compounds.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other selected DGAT2 inhibitors. It is important to note that direct comparisons of potencies and efficacies can be challenging due to variations in assay conditions and experimental models across different studies.
Table 1: In Vitro Potency and Selectivity of DGAT2 Inhibitors
| Compound | Type | Target | IC50 | Selectivity | Source |
| This compound | Small Molecule | Human DGAT2 | 140 nM | >70-fold vs. DGAT1 and MGAT2 | [1][2] |
| PF-06424439 | Small Molecule | Human DGAT2 | 14 nM | >3500-fold vs. DGAT1, MGAT2, MGAT3 | N/A |
| PF-06865571 (Ervogastat) | Small Molecule | Human DGAT2 | N/A | Selective for DGAT2 | [3][4] |
| ION224 (formerly IONIS-DGAT2-Rx) | Antisense Oligonucleotide | Human DGAT2 mRNA | N/A | Specific for DGAT2 mRNA | [5][6] |
N/A: Data not publicly available in the searched resources.
Table 2: Preclinical and Clinical Efficacy Highlights
| Compound | Model | Key Findings | Source |
| This compound | HepG2 cells | Dose-dependent inhibition of triglyceride synthesis. | N/A |
| PF-06424439 | Sucrose-fed rats | Dose-dependent reduction in plasma triglycerides. | N/A |
| LDLr -/- mice on high-fat diet | Reduction in plasma cholesterol and triglycerides, and hepatic triglycerides. | N/A | |
| PF-06865571 (Ervogastat) | Phase 2a in NAFLD patients | Dose-dependent reductions in liver fat. | [7] |
| ION224 | Phase 2 in MASH patients | Significant liver histologic improvement and MASH resolution without worsening of fibrosis. | [5][6] |
| 44% of patients (120 mg dose) achieved ≥50% relative reduction in liver steatosis vs. 3% for placebo. |
Signaling Pathway and Experimental Workflow
DGAT2 Signaling Pathway in Triglyceride Synthesis
The following diagram illustrates the central role of DGAT2 in the final step of triglyceride synthesis from diacylglycerol and fatty acyl-CoA.
Experimental Workflow: In Vitro DGAT2 Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound on the DGAT2 enzyme.
Logical Relationship: Comparison of DGAT2 Inhibitor Modalities
This diagram illustrates the different mechanisms of action for small molecule inhibitors versus antisense oligonucleotides targeting DGAT2.
Experimental Protocols
In Vitro DGAT2 Enzyme Inhibition Assay
This protocol provides a general methodology for determining the IC50 of a DGAT2 inhibitor.
-
Objective: To measure the concentration of an inhibitor required to reduce the activity of the DGAT2 enzyme by 50%.
-
Materials:
-
Source of DGAT2 enzyme (e.g., microsomes from Sf9 insect cells or HEK293 cells overexpressing human DGAT2).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mg/ml BSA).
-
Substrates: Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled fatty acyl-CoA (e.g., [1-14C]oleoyl-CoA).
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
Lipid extraction solvents (e.g., chloroform/methanol).
-
Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane/diethyl ether/acetic acid).
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction tube, combine the assay buffer, DGAT2 enzyme source, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding the substrate mixture (diacylglycerol and radiolabeled fatty acyl-CoA).
-
Incubate the reaction for a specific time at 37°C, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the lipid extraction solvents.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Spot the organic phase onto a TLC plate and develop the plate using the appropriate solvent system to separate the lipids.
-
Identify the triglyceride band (e.g., by co-spotting with a non-radiolabeled triglyceride standard and visualizing with iodine vapor).
-
Scrape the triglyceride band into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Triglyceride Synthesis Assay in HepG2 Cells
This protocol outlines a method to assess the effect of a DGAT2 inhibitor on triglyceride synthesis in a cellular context.
-
Objective: To measure the inhibition of de novo triglyceride synthesis in a human liver cell line.
-
Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
Radiolabeled precursor for triglyceride synthesis (e.g., [14C]acetic acid or [3H]glycerol).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Lipid extraction solvents.
-
TLC plates and developing solvent.
-
Scintillation counter and scintillation fluid.
-
Protein assay kit (e.g., BCA assay).
-
-
Procedure:
-
Plate HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified period.
-
Add the radiolabeled precursor to the cell culture medium and incubate for a further period to allow for its incorporation into newly synthesized triglycerides.
-
Remove the medium and wash the cells with ice-cold PBS.
-
Lyse the cells and collect the cell lysate.
-
Take an aliquot of the cell lysate for protein quantification to normalize the results.
-
Extract the lipids from the remaining cell lysate using appropriate solvents.
-
Separate the lipids by TLC as described in the enzyme inhibition assay protocol.
-
Quantify the radioactivity in the triglyceride band using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of triglyceride synthesis for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The landscape of DGAT2 inhibitors is rapidly evolving, with several promising candidates progressing through preclinical and clinical development. This compound demonstrates potent and selective inhibition of DGAT2 in vitro. Comparative analysis with other inhibitors like PF-06865571 and ION224, which have shown positive results in reducing liver fat in clinical trials, provides a valuable context for researchers. While small molecule inhibitors like this compound and ervogastat directly target the DGAT2 enzyme, antisense oligonucleotides such as ION224 act by reducing the expression of the DGAT2 protein. The choice of inhibitor for further investigation will depend on the specific research question, desired therapeutic profile, and the balance of potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a foundation for the in-house evaluation and comparison of these and other emerging DGAT2 inhibitors.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DGAT2 inhibition with ION224 shows MASH treatment potential | springermedicine.com [springermedicine.com]
- 6. Antisense oligonucleotide DGAT-2 inhibitor, ION224, for metabolic dysfunction-associated steatohepatitis (ION224-CS2): results of a 51-week, multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to JNJ-DGAT2-A and PF-06424439: Efficacy of Two Prominent DGAT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors: JNJ-DGAT2-A and PF-06424439. DGAT2 is a key enzyme in triglyceride synthesis, making it a promising therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and related conditions. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate an objective comparison of these two compounds.
Mechanism of Action
Both this compound and PF-06424439 are small molecule inhibitors that selectively target the DGAT2 enzyme. DGAT2 catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. By inhibiting DGAT2, these compounds aim to reduce the accumulation of triglycerides in tissues such as the liver, which is a hallmark of hepatic steatosis.
Inhibition of DGAT2 has also been shown to have downstream effects on lipid metabolism, including the suppression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1) cleavage. This, in turn, reduces the expression of genes involved in de novo lipogenesis, further contributing to the reduction of hepatic fat.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and PF-06424439 based on preclinical and clinical studies. It is important to note that publicly available in vivo efficacy data for this compound is limited compared to PF-06424439.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | PF-06424439 |
| Target | Diacylglycerol Acyltransferase 2 (DGAT2) | Diacylglycerol Acyltransferase 2 (DGAT2) |
| IC50 (Human DGAT2) | 0.14 µM (in Sf9 insect cell membranes)[1][2] | 14 nM[3][4] |
| IC50 (HepG2 cells - TG synthesis) | 0.66 - 0.99 µM (for different TG species)[1][2] | Not explicitly reported in the same format |
| Selectivity | >70-fold selective for DGAT2 over DGAT1 and MGAT2[5][6] | No significant activity at DGAT1, MGAT1-3[4] |
Table 2: Preclinical In Vivo Efficacy (Rodent Models)
| Parameter | This compound | PF-06424439 |
| Animal Model | Data not publicly available | Rats on a high-sucrose, low-fat diet[3] |
| Dosing | Data not publicly available | 0.01, 0.03, 0.1, 0.3, 1, 3, 10 mg/kg (intragastrically)[3] |
| Effect on Plasma Triglycerides | Data not publicly available | Dose-dependent decrease[3] |
| Effect on Hepatic Steatosis | Data not publicly available | Reduced hepatic triglycerides in LDL receptor knockout mice[7] |
Table 3: Clinical Efficacy (Human Studies)
| Parameter | This compound | PF-06424439 (or related compounds like Ervogastat) |
| Study Phase | Data not publicly available | Phase 1 and Phase 2 trials have been conducted for Pfizer's DGAT2 inhibitors. |
| Patient Population | Data not publicly available | Healthy volunteers and patients with NAFLD/NASH. |
| Effect on Liver Fat | Data not publicly available | Ervogastat (PF-06865571) showed significant reductions in hepatic fat in patients with NASH. |
| Safety and Tolerability | Data not publicly available | Generally well-tolerated in early clinical trials. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro DGAT2 Inhibition Assay (for IC50 determination)
-
This compound: The IC50 value was determined using human DGAT2 expressed in Sf9 insect cell membranes. The assay likely involved incubating the cell membranes with the inhibitor at various concentrations and measuring the incorporation of a radiolabeled or fluorescently tagged fatty acyl-CoA into diacylglycerol to form triglycerides. The concentration of the inhibitor that caused a 50% reduction in DGAT2 activity was determined as the IC50.[1][2]
-
PF-06424439: The IC50 value was determined to be 14 nM. While the specific assay details are not fully described in the provided results, it would have followed a similar principle of measuring the enzymatic activity of DGAT2 in the presence of varying concentrations of the inhibitor.[3][4]
Cell-Based Triglyceride Synthesis Assay (HepG2 cells)
-
This compound: HepG2 cells were pre-incubated with this compound at various concentrations (0.3125 to 20 µM) for 60 minutes. Subsequently, the cells were incubated with a stable isotope-labeled substrate, 13C3-D5-glycerol, for an additional 2 hours. The generation of different triglyceride species (TG 52:2, TG 54:3, and TG 50:2) was measured using mass spectrometry to determine the dose-dependent inhibition and calculate the IC50 values.[1][2]
In Vivo Efficacy Study in a Rat Dyslipidemia Model (PF-06424439)
-
Animal Model: Male Sprague-Dawley rats were fed a high-sucrose, low-fat diet for 2 days prior to the study to induce a state of dyslipidemia.
-
Dosing: On the day of the study, the rats were fasted for 4 hours before being treated with PF-06424439 at doses of 0.01, 0.03, 0.1, 0.3, 1, 3, and 10 mg/kg, administered intragastrically. A vehicle control group received 0.5% methylcellulose.
-
Outcome Measurement: Two hours after drug administration, blood samples were collected, and plasma triglyceride levels were measured to assess the dose-dependent effect of PF-06424439 on triglyceride synthesis.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the DGAT2 signaling pathway and a typical experimental workflow for evaluating DGAT2 inhibitors.
Caption: DGAT2 catalyzes the final step of triglyceride synthesis, which is inhibited by this compound and PF-06424439.
References
- 1. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diacylglycerol Acyltransferase 2 Inhibitors (Janssen) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. DGAT2 blockade ameliorates hepatic steatosis by rebalancing phosphatidylethanolamine | BioWorld [bioworld.com]
- 5. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithnj.com [researchwithnj.com]
- 7. Identification and validation of a selective small molecule inhibitor targeting the diacylglycerol acyltransferase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DGAT2 Inhibitors in NAFLD Models: Ervogastat vs. JNJ-DGAT2-A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors, ervogastat (PF-06865571) and a representative Janssen DGAT2 inhibitor (referred to herein as JNJ-DGAT2-A), for the treatment of Nonalcoholic Fatty Liver Disease (NAFLD). This comparison is based on publicly available preclinical and clinical data. It is important to note that direct head-to-head preclinical studies comparing ervogastat and a specific Janssen DGAT2 inhibitor are not available in the public domain. Therefore, this guide synthesizes data from separate studies to provide a comparative overview.
Mechanism of Action: Targeting the Final Step of Triglyceride Synthesis
Both ervogastat and this compound are small molecule inhibitors of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the metabolic pathway responsible for triglyceride synthesis.[1][2] DGAT2 catalyzes the final step in the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triglycerides.[3] In NAFLD, the accumulation of triglycerides in hepatocytes is a hallmark of the disease. By inhibiting DGAT2, these compounds aim to reduce the synthesis and storage of triglycerides in the liver, thereby alleviating hepatic steatosis.[1][3]
Recent studies have revealed a dual mechanism of action for DGAT2 inhibitors. Beyond blocking triglyceride synthesis, they also suppress the cleavage of sterol regulatory element-binding protein-1 (SREBP-1), a key transcription factor that activates genes involved in lipogenesis.[4][5] This dual action leads to a more comprehensive reduction in liver fat.
Preclinical Efficacy in NAFLD Models
While specific preclinical data for a designated "this compound" is limited in public sources, Janssen has a known preclinical program for DGAT2 inhibitors for Nonalcoholic Steatohepatitis (NASH).[2] For the purpose of this comparison, we will refer to data on Janssen's preclinical DGAT2 inhibitors generally. Ervogastat, developed by Pfizer, has more extensive publicly available preclinical and clinical data.
Data Summary from Preclinical Studies
| Parameter | This compound (Representative Data) | Ervogastat (PF-06865571) | Reference |
| Animal Model | Mouse models of triglyceride production | Rat models on a Western-type diet, mouse models of NASH | [2],[6] |
| Effect on Hepatic Triglycerides | Reduction in hepatic triglyceride production | Significant reduction in hepatic triglyceride concentrations | [2],[6] |
| Effect on Plasma Triglycerides | Not specified | Reduction in circulating plasma triglyceride concentrations | [6] |
| Effect on Lipogenic Gene Expression | Not specified | Decreased lipogenic gene expression | [6] |
| Histological Improvements | Not specified | Improvements in steatosis, ballooning, and fibrosis in a mouse model of NASH | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for evaluating DGAT2 inhibitors in preclinical NAFLD models, based on common practices in the field.
Representative Preclinical Experimental Workflow
1. Animal Model
-
Model: Diet-induced obesity (DIO) mouse models are commonly used. For instance, C57BL/6J mice fed a high-fat, high-sugar diet for an extended period to induce obesity, insulin resistance, and hepatic steatosis.
-
Rationale: This model mimics the metabolic abnormalities observed in human NAFLD.
2. Drug Administration
-
Compound Preparation: this compound or ervogastat is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: The drug is administered orally via gavage at various doses (e.g., 1, 3, 10, 30 mg/kg) once or twice daily for a specified duration (e.g., 4-12 weeks). A vehicle control group receives the formulation without the active compound.
3. Key Experimental Assays
-
Histopathology:
-
Hematoxylin and Eosin (H&E) Staining: Liver sections are stained with H&E to assess hepatic steatosis, inflammation, and hepatocyte ballooning. A NAFLD Activity Score (NAS) is often used for quantification.
-
Sirius Red Staining: This stain is used to visualize and quantify collagen deposition, a marker of liver fibrosis.
-
-
Biochemical Analysis:
-
Plasma Lipids: Plasma levels of triglycerides, total cholesterol, HDL, and LDL are measured using commercially available kits.
-
Liver Enzymes: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury.
-
-
Gene Expression Analysis:
-
RNA Extraction and qRT-PCR: Total RNA is extracted from liver tissue, and quantitative real-time PCR is performed to measure the expression levels of genes involved in lipogenesis (e.g., Srebf1, Fasn, Scd1) and fibrosis (e.g., Col1a1, Timp1, Acta2).
-
Summary and Future Directions
Both Janssen's preclinical DGAT2 inhibitor program and Pfizer's ervogastat demonstrate the therapeutic potential of targeting DGAT2 for the treatment of NAFLD. The available data suggests that DGAT2 inhibition effectively reduces hepatic steatosis and may improve other features of NAFLD/NASH.
Ervogastat has progressed to clinical trials, and early results in patients with NAFLD have shown dose-dependent reductions in liver fat.[7][8] While specific data for a Janssen DGAT2 inhibitor in the public domain is limited, their ongoing preclinical program indicates a commitment to this therapeutic strategy.
Future research, including head-to-head comparative studies and long-term clinical trials, will be crucial to fully elucidate the comparative efficacy and safety profiles of these and other DGAT2 inhibitors for the treatment of NAFLD and its progressive form, NASH. The development of these targeted therapies offers a promising avenue for addressing a significant unmet medical need.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Diacylglycerol Acyltransferase 2 Inhibitors (Janssen) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ervogastat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-DGAT2-A: A Spotlight on Selectivity Compared to DGAT1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic inhibitors is paramount. This guide provides a detailed comparison of JNJ-DGAT2-A, a selective DGAT2 inhibitor, with established DGAT1 inhibitors, focusing on biochemical potency, selectivity, and the experimental methodologies used for their characterization.
Executive Summary
Acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes are critical players in triglyceride synthesis, with DGAT1 and DGAT2 representing key isoforms. While both enzymes catalyze the final step of triglyceride formation, their distinct roles and tissue distribution have made them attractive yet separate targets for metabolic diseases. This compound has emerged as a potent and selective inhibitor of DGAT2. This guide delves into the comparative selectivity of this compound against prominent DGAT1 inhibitors, providing a quantitative and methodological framework for researchers in the field.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the biochemical potency (IC50) of this compound and several well-characterized DGAT1 inhibitors against both DGAT1 and DGAT2 enzymes. The data highlights the distinct selectivity profiles of these compounds.
| Compound | Target | IC50 (DGAT1) | IC50 (DGAT2) | Selectivity (Fold) |
| This compound | DGAT2 | >9,800 nM | 140 nM[1] | >70-fold for DGAT2[1] |
| T863 | DGAT1 | 15 nM[2] | No Inhibition[2][3] | Highly selective for DGAT1 |
| PF-04620110 | DGAT1 | 19 nM[4][5] | >19,000 nM | >1000-fold for DGAT1[4] |
| A-922500 | DGAT1 | 7-9 nM[6][7] | 53,000 nM[6] | ~5,888 - 7,571-fold for DGAT1 |
Signaling Pathway and Inhibition Logic
The diagram below illustrates the final step of triglyceride synthesis and the specific points of inhibition for selective DGAT1 and DGAT2 inhibitors, as well as the action of this compound.
Caption: Inhibition of DGAT1 and DGAT2 pathways.
Experimental Protocols
The determination of inhibitor selectivity is crucial for drug development. Below are generalized yet detailed methodologies for assessing the potency and selectivity of DGAT inhibitors.
Recombinant Human DGAT Enzyme Expression and Microsome Preparation
-
Objective: To obtain a source of active DGAT1 and DGAT2 enzymes for in vitro assays.
-
Methodology:
-
Human DGAT1 and DGAT2 cDNA are subcloned into a baculovirus expression vector.
-
Spodoptera frugiperda (Sf9) insect cells are transfected with the recombinant baculovirus to express the respective enzymes.
-
After a suitable incubation period (typically 48-72 hours), the Sf9 cells are harvested.
-
Cells are lysed, and the microsomal fraction, which contains the membrane-bound DGAT enzymes, is isolated by differential centrifugation.
-
The protein concentration of the microsomal preparation is determined using a standard method like the Bradford assay.
-
In Vitro DGAT Activity Assay (Radiometric)
-
Objective: To measure the enzymatic activity of DGAT1 and DGAT2 in the presence of varying concentrations of an inhibitor to determine the IC50 value.
-
Methodology:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the microsomal preparation (containing either DGAT1 or DGAT2), a diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol), and a radiolabeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA).
-
The inhibitor to be tested (e.g., this compound or a DGAT1 inhibitor) is added to the wells in a range of concentrations. A control with no inhibitor is also included.
-
The reaction is initiated and incubated at 37°C for a specific time (e.g., 10-30 minutes).
-
The reaction is stopped by the addition of a quenching solution (e.g., isopropanol/heptane/water).
-
The lipids are extracted, and the radiolabeled triglyceride product is separated from the unreacted radiolabeled acyl-CoA using thin-layer chromatography (TLC).
-
The amount of radioactivity in the triglyceride spot is quantified using a phosphorimager or liquid scintillation counting.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.
-
Cellular DGAT Activity Assay
-
Objective: To assess the ability of an inhibitor to block triglyceride synthesis in a cellular context.
-
Methodology:
-
A suitable cell line, such as the human hepatoma cell line HepG2, is used.
-
Cells are pre-incubated with various concentrations of the inhibitor for a defined period.
-
A radiolabeled precursor for triglyceride synthesis, such as [14C]oleic acid or [3H]glycerol, is then added to the cell culture medium.
-
After an incubation period, the cells are washed and lipids are extracted.
-
The amount of radiolabeled triglyceride is quantified as described in the in vitro assay.
-
This cellular assay provides insights into the cell permeability and target engagement of the inhibitor.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for determining the selectivity of a DGAT inhibitor.
Caption: A streamlined workflow for assessing DGAT inhibitor selectivity.
Conclusion
The data and methodologies presented in this guide underscore the high selectivity of this compound for DGAT2 over DGAT1. In contrast, inhibitors like T863, PF-04620110, and A-922500 demonstrate potent and selective inhibition of DGAT1. This clear distinction in selectivity profiles is critical for researchers investigating the specific physiological roles of DGAT1 and DGAT2 and for the development of targeted therapies for metabolic disorders. The provided experimental frameworks offer a solid foundation for the continued exploration and characterization of novel DGAT inhibitors.
References
- 1. JNJ DGAT2-A | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T863 - MedChem Express [bioscience.co.uk]
- 4. PF 04620110 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of JNJ-DGAT2-A and A-922500: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two key inhibitors of triglyceride synthesis: JNJ-DGAT2-A and A-922500. This document outlines their distinct mechanisms of action, summarizes their performance based on available experimental data, and provides detailed methodologies for key assays.
The synthesis of triglycerides (TG) is a critical process in energy storage, and its dysregulation is implicated in various metabolic diseases. Diacylglycerol acyltransferases (DGAT) are key enzymes that catalyze the final step of TG synthesis. Two major isoforms, DGAT1 and DGAT2, have been identified as therapeutic targets. This compound is a selective inhibitor of DGAT2, while A-922500 is a potent and selective inhibitor of DGAT1. Understanding the differences in their biochemical profiles and physiological effects is crucial for advancing research in metabolic disorders.
Executive Summary of Key Differences
| Feature | This compound | A-922500 |
| Primary Target | Diacylglycerol Acyltransferase 2 (DGAT2) | Diacylglycerol Acyltransferase 1 (DGAT1) |
| Mechanism of Action | Inhibits the final step of triglyceride synthesis via the DGAT2 pathway, which is highly expressed in the liver and adipose tissue. | Inhibits the final step of triglyceride synthesis via the DGAT1 pathway, which is predominantly expressed in the small intestine and adipose tissue. |
| Primary Therapeutic Potential | Treatment of hepatic steatosis, nonalcoholic fatty liver disease (NAFLD), and associated metabolic disorders. | Management of postprandial hyperlipidemia, obesity, and type 2 diabetes. |
| Key In Vivo Effects | Expected to reduce hepatic triglyceride content and potentially improve insulin sensitivity. | Reduces postprandial serum triglycerides, induces weight loss, and decreases liver triglycerides in diet-induced obese animal models. |
| Side Effect Profile | Generally well-tolerated in early clinical studies of other DGAT2 inhibitors. | Associated with gastrointestinal side effects, including diarrhea, which has limited the clinical development of some DGAT1 inhibitors. |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and A-922500 based on in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay System | IC50 | Selectivity | Reference |
| This compound | Human DGAT2 | Sf9 insect cell membranes | 0.14 µM | >70-fold vs. DGAT1 and MGAT2 | [1] |
| Human DGAT2 | HepG2 cells (TG species generation) | 0.66 - 0.99 µM | - | [1][2] | |
| A-922500 | Human DGAT1 | - | 7 nM (also reported as 9 nM) | ~7,571-fold vs. DGAT2 | [3] |
| Mouse DGAT1 | - | 24 nM (also reported as 22 nM) | - | [3] | |
| Human DGAT2 | - | 53 µM | - | [3] | |
| ACAT1/2 | - | 296 µM | - | [3] |
Table 2: In Vivo Efficacy in Rodent Models
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | - | - | Data from specific in vivo studies with this compound are not readily available in the public domain. However, DGAT2 inhibition in general has been shown to reduce hepatic triglyceride content. | [4][5][6] |
| A-922500 | Diet-Induced Obese Mice | 0.3, 3, 30 mg/kg, p.o. | Dose-dependent weight loss and reduction in liver triglycerides. | [3] |
| Various Rodent Models (mice, rats, hamsters) | 0.03, 0.3, 3 mg/kg, p.o. | Dose-dependently attenuated the maximal postprandial rise in serum triglycerides. | [7] | |
| Zucker Fatty Rats & Hyperlipidemic Hamsters | 3 mg/kg, p.o. for 14 days | Significant reduction in serum triglycerides and free fatty acids. | [3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
DGAT Signaling Pathway
The diagram below illustrates the central role of DGAT1 and DGAT2 in the final step of triglyceride synthesis.
Caption: The triglyceride synthesis pathway culminating in the DGAT1 and DGAT2 catalyzed reactions.
Comparative Experimental Workflow
This workflow outlines the typical experimental progression for characterizing and comparing DGAT inhibitors.
Caption: A generalized workflow for the preclinical evaluation of DGAT inhibitors.
Experimental Protocols
Cell-Free DGAT1 Enzyme Activity Assay (Adapted for A-922500)
This protocol is based on the use of human intestinal microsomes as a source of DGAT1.[8]
Materials:
-
Human small intestinal microsomes
-
Dioleoyl glycerol
-
Palmitoleoyl Coenzyme A (CoA)
-
Tris-HCl buffer (175 mM, pH 7.4)
-
MgCl2 (100 mM)
-
Bovine Serum Albumin (BSA)
-
A-922500 (or other test compounds) dissolved in DMSO
-
Internal standard (e.g., glyceryl triolein)
-
Extraction solvent (isopropanol:dichloromethane 1:1 v/v with 2.4% formic acid)
Procedure:
-
Prepare a substrate solution containing dioleoyl glycerol in Tris/MgCl2 buffer.
-
Prepare a palmitoleoyl CoA solution.
-
Dilute human intestinal microsomes in Tris/MgCl2 buffer containing BSA.
-
In a microcentrifuge tube, add the palmitoleoyl CoA solution and the dioleoyl glycerol solution.
-
Add the test compound (A-922500) or vehicle (DMSO) to the substrate mixture.
-
Initiate the reaction by adding the diluted microsome preparation.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding the extraction solvent containing the internal standard.
-
Vortex and centrifuge to separate the phases.
-
Analyze the organic phase by LC-MS to quantify the newly synthesized triglycerides relative to the internal standard.
Cellular Triglyceride Synthesis Assay (Adapted for A-922500)
This protocol utilizes HEK293 cells, which primarily express DGAT1, to measure the incorporation of a radiolabeled precursor into triglycerides.[8]
Materials:
-
HEK293H cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
[¹⁴C]-glycerol
-
Oleic acid complexed to BSA
-
A-922500 (or other test compounds) dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvent (e.g., chloroform:methanol 1:2 v/v)
-
Thin Layer Chromatography (TLC) plates and developing solvent
Procedure:
-
Seed HEK293H cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells with the test compound (A-922500) or vehicle (DMSO) in serum-free DMEM for 30 minutes.
-
Stimulate triglyceride synthesis by adding [¹⁴C]-glycerol and oleic acid/BSA to the media.
-
Incubate for 5 hours at 37°C.
-
Wash the cells with cold PBS.
-
Extract the cellular lipids using the lipid extraction solvent.
-
Separate the lipid extracts by TLC.
-
Visualize and quantify the [¹⁴C]-labeled triglyceride bands using a phosphorimager or by scraping the bands and performing scintillation counting.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice (Adapted for A-922500)
This protocol describes a general approach to evaluate the effect of a DGAT1 inhibitor on body weight and liver triglycerides in a diet-induced obesity model.[3]
Materials:
-
Male C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
A-922500 formulated for oral gavage
-
Vehicle control for oral gavage
Procedure:
-
Induce obesity in a cohort of C57BL/6J mice by feeding them a high-fat diet for a specified period (e.g., 10-16 weeks), with a control group maintained on a standard chow diet.
-
Randomize the obese mice into treatment and vehicle control groups.
-
Administer A-922500 or vehicle by oral gavage at the desired dose(s) and frequency (e.g., once or twice daily) for the duration of the study (e.g., 14 days).
-
Monitor body weight and food intake regularly throughout the study.
-
At the end of the treatment period, euthanize the animals and collect blood and tissues (e.g., liver).
-
Analyze serum for triglyceride and other metabolic parameters.
-
Measure the triglyceride content of the liver.
Conclusion
This compound and A-922500 represent two distinct approaches to modulating triglyceride synthesis by targeting different DGAT isoforms. A-922500, a DGAT1 inhibitor, has demonstrated efficacy in reducing postprandial hyperlipidemia and promoting weight loss in preclinical models, though its clinical development may be hampered by gastrointestinal side effects. This compound, a DGAT2 inhibitor, holds promise for the treatment of liver-centric metabolic diseases like NAFLD, with potentially a more favorable side effect profile. The choice between targeting DGAT1 or DGAT2 will depend on the specific therapeutic indication and the desired physiological outcome. Further research, particularly in vivo studies for DGAT2 inhibitors like this compound, is necessary to fully elucidate their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- 3. Intestine-targeted DGAT1 inhibition improves obesity and insulin resistance without skin aberrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-term overexpression of DGAT1 or DGAT2 increases hepatic triglyceride but not VLDL triglyceride or apoB production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How an experimental drug reverses fatty liver disease - UT Southwestern Medical Center [physicianresources.utswmed.org]
- 6. DGAT2 Inhibition Alters Aspects of Triglyceride Metabolism in Rodents but Not in Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal DGAT1 deficiency reduces postprandial triglyceride and retinyl ester excursions by inhibiting chylomicron secretion and delaying gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Validation of JNJ-DGAT2-A's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro mechanism of action of JNJ-DGAT2-A, a selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2). DGAT2 is a critical enzyme that catalyzes the final step in triglyceride (TG) synthesis, making it a key therapeutic target for metabolic diseases.[1] This document outlines essential experimental protocols and presents comparative data against other relevant inhibitors to facilitate a comprehensive assessment of this compound's potency, selectivity, and cellular activity.
Overview of Compared Inhibitors
To effectively validate this compound, its performance is compared against a potent DGAT2 inhibitor, PF-06424439, and a selective DGAT1 inhibitor, AZD7687. This comparison allows for a thorough characterization of this compound's specific inhibitory profile.
-
This compound : The focus of this guide, a selective DGAT2 inhibitor.[2][3][4]
-
PF-06424439 (Ervogastat) : A highly potent and selective DGAT2 inhibitor used as a benchmark for DGAT2 inhibition.[5]
-
AZD7687 : A selective DGAT1 inhibitor, included to assess the selectivity of this compound against the closely related DGAT1 isoform.[6][7]
Quantitative Data Comparison
The following tables summarize the in vitro performance of this compound and its comparators in key validation assays.
Table 1: Enzymatic Inhibition Potency
This table compares the half-maximal inhibitory concentration (IC50) of each compound against their target enzymes. Lower values indicate higher potency.
| Compound | Target Enzyme | IC50 (nM) | Source of Enzyme |
| This compound | Human DGAT2 | 140 | Sf9 insect cell membranes |
| PF-06424439 | Human DGAT2 | 14 | Not Specified |
| AZD7687 | Human DGAT1 | 80 | Recombinant |
Data sourced from references[2][6][8][9].
Table 2: Cellular Activity in HepG2 Cells
This table shows the inhibitors' efficacy in a cellular context by measuring the inhibition of triglyceride synthesis in the human hepatoma cell line, HepG2.
| Compound | Assay | IC50 (µM) | Notes |
| This compound | TG Synthesis Inhibition | 0.66 - 0.99 | Dose-dependently inhibits the generation of specific TG species.[2][3][4] |
| PF-06424439 | Not specified | Not specified | Reduces triglyceride synthesis in human hepatocytes. |
| AZD7687 | Not applicable | Not applicable | Targets DGAT1, which has low expression/activity in HepG2 cells. |
Data sourced from references[2][3][4].
Table 3: Selectivity Profile
Selectivity is crucial for minimizing off-target effects. This table highlights the inhibitors' specificity for their target enzyme over other related acyltransferases.
| Compound | Selectivity Profile |
| This compound | >70-fold selective for DGAT2 over DGAT1 and MGAT2.[9] |
| PF-06424439 | No significant activity at DGAT1 or MGAT1-3. |
| AZD7687 | >400-fold selective for DGAT1 over human ACAT1; no activity against human DGAT2.[6][7] |
Data sourced from references[6][7][9].
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is essential for understanding the mechanism of action.
DGAT2 in Triglyceride Synthesis Pathway
Diacylglycerol (DAG) and fatty acyl-CoA are converted into triglycerides (TG) by the action of the DGAT2 enzyme, a crucial step for energy storage in lipid droplets. DGAT2 inhibition is also linked to the downregulation of the SREBP-1c pathway, which controls the expression of genes involved in lipogenesis.[10][11][12]
References
- 1. Triglyceride Synthesis (DGAT2) Analysis - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DGAT2抑制剂 | MCE [medchemexpress.cn]
- 4. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AZD7687 | DGAT1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. This compound|CAS 1962931-71-0|DC Chemicals [dcchemicals.com]
- 9. JNJ DGAT2-A | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 10. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
JNJ-DGAT2-A: A Comparative Guide on Acyltransferase Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective DGAT2 inhibitor, JNJ-DGAT2-A, focusing on its cross-reactivity with other acyltransferases. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for studies on triglyceride synthesis and related metabolic pathways.
Selectivity Profile of this compound
This compound is a potent inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the terminal step of triglyceride biosynthesis.[1] Experimental data demonstrates a significant selectivity for DGAT2 over other related acyltransferases, namely DGAT1 and monoacylglycerol acyltransferase 2 (MGAT2).
| Enzyme Target | IC50 (nM) | Selectivity vs. DGAT2 |
| DGAT2 | 140 | - |
| DGAT1 | >9800 | >70-fold |
| MGAT2 | >9800 | >70-fold |
Table 1: Inhibitory activity and selectivity of this compound against key acyltransferases. Data indicates that this compound is over 70-fold more selective for DGAT2 compared to DGAT1 and MGAT2.[2]
Experimental Protocols
The following is a representative protocol for an in vitro enzyme inhibition assay to determine the selectivity of a test compound like this compound against DGAT1 and DGAT2. This protocol is based on commonly used methodologies in the field.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound for DGAT1 and DGAT2 enzymes.
Materials:
-
Human DGAT1 or DGAT2 expressed in Sf9 insect cell membranes
-
1,2-Dioleoyl-sn-glycerol (Dioleoin)
-
[1-14C]Oleoyl-CoA
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2 and 1 mg/mL BSA
-
Scintillation cocktail
-
Microplates
Procedure:
-
Enzyme Preparation: Thaw the Sf9 cell membranes expressing either DGAT1 or DGAT2 on ice. Dilute the membranes in the assay buffer to a pre-determined optimal concentration.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 1 nM to 100 µM.
-
Reaction Mixture Preparation: In a microplate, add the following components in order:
-
Assay buffer
-
Test compound dilution (or DMSO for control)
-
Dioleoin (substrate)
-
-
Enzyme Addition: Initiate the reaction by adding the diluted enzyme preparation to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Substrate Addition: Add [1-14C]Oleoyl-CoA to each well to start the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2-propanol/heptane/water, 80:20:2, v/v/v).
-
Extraction: Add heptane and water to each well, vortex, and centrifuge to separate the organic and aqueous phases.
-
Quantification: Transfer an aliquot of the upper organic phase, containing the radiolabeled triacylglycerol product, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of DGAT2 in the triglyceride synthesis pathway and a typical experimental workflow for assessing acyltransferase inhibitor selectivity.
Caption: DGAT2 signaling in triglyceride synthesis.
Caption: Workflow for acyltransferase selectivity assay.
References
A Head-to-Head Comparison: JNJ-DGAT2-A Versus Genetic Knockdown of DGAT2 in Lipid Metabolism Research
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Diacylglycerol O-acyltransferase 2 (DGAT2) is critical for advancing therapies for metabolic diseases. This guide provides an objective comparison of two primary methodologies for inhibiting DGAT2 function: the pharmacological inhibitor JNJ-DGAT2-A and genetic knockdown techniques.
This document outlines the mechanisms of action, presents comparative experimental data, and provides detailed protocols for both approaches. The information herein is intended to assist researchers in selecting the most appropriate method for their experimental needs.
At a Glance: Pharmacological Inhibition vs. Genetic Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA, ASO, CRISPR) |
| Mechanism of Action | Reversible, competitive, or non-competitive binding to the DGAT2 enzyme, directly inhibiting its catalytic activity.[1] | Reduction or complete elimination of DGAT2 protein expression by targeting its mRNA (siRNA, ASO) or genomic DNA (CRISPR).[2][3] |
| Mode of Intervention | Small molecule drug administered to cells or organisms.[1] | Introduction of nucleic acid-based reagents (e.g., siRNA, ASO) or gene-editing machinery (CRISPR/Cas9).[2][3] |
| Temporal Control | Rapid onset and reversible upon withdrawal of the compound. | Slower onset, dependent on mRNA/protein turnover. Can be transient (siRNA) or permanent (CRISPR). |
| Specificity | High selectivity for DGAT2 over DGAT1 and MGAT2 is reported. Potential for off-target effects on other proteins. | High on-target specificity at the nucleic acid level. Potential for off-target gene silencing (siRNA, ASO) or genomic alterations (CRISPR).[2][4] |
| Application | In vitro and in vivo studies, preclinical and clinical therapeutic development.[5] | Primarily research-based in vitro and in vivo studies to elucidate gene function. Therapeutic applications are emerging (ASOs).[5][6] |
Mechanism of Action: A Visual Comparison
The fundamental difference between this compound and genetic knockdown lies in their point of intervention in the pathway from gene to protein function.
Experimental Data: A Comparative Analysis
Direct comparative studies of this compound and genetic knockdown are limited. However, data from independent studies using highly selective DGAT2 inhibitors and potent genetic knockdown agents provide a basis for comparison. A key study directly compared the effects of a DGAT2 inhibitor to genetic deletion of DGAT2 in mice, offering valuable insights.[7]
In Vitro Efficacy
| Parameter | This compound | DGAT2 siRNA |
| Target | DGAT2 enzyme activity | DGAT2 mRNA |
| Cell Line | Human DGAT2-expressing Sf9 insect cell membranes, HepG2 cells[1][8] | FL83B mouse hepatocytes, HepG2 human hepatocytes[2] |
| Concentration | IC50 = 0.14 µM (Sf9 membranes); 5 µM inhibits ~99% of recombinant DGAT2 activity.[1] IC50 values of 0.66-0.99 µM for inhibiting triglyceride synthesis in HepG2 cells.[1] | 1.5 µM resulted in significant Dgat2 mRNA reduction in FL83B cells.[2] IC50 values of 174 nM and 205 nM for silencing human DGAT2 mRNA in HepG2 cells with different siRNA sequences.[2] |
| Effect | Dose-dependent inhibition of triglyceride generation.[1] | Significant reduction in DGAT2 mRNA levels.[2] |
In Vivo Efficacy
| Parameter | DGAT2 Inhibitor | DGAT2 ASO Knockdown | DGAT2 siRNA Knockdown |
| Model | C57BL/6J and ob/ob mice[7] | High-fat diet-induced obese C57BL/6J mice and ob/ob mice[3] | ob/ob-GAN mice (model of NASH)[9] |
| Administration | Oral | Subcutaneous or intraperitoneal injection | Single subcutaneous injection[9] |
| Dosage | 0.004% mixed in chow for 7 days[10] | 25-60 mg/kg twice weekly[11] | Not specified |
| Effect on DGAT2 | Inhibition of enzyme activity | >75% reduction in DGAT2 mRNA in liver and fat.[3] | >80-90% DGAT2 silencing for up to 3 months.[9] |
| Effect on Hepatic Triglycerides | Dramatic reduction[7] | Marked reduction.[3] In ob/ob mice, an 80% decrease.[11] | >85% reversal of triglyceride accumulation.[9] |
| Effect on Gene Expression | Decreased SREBP-1c-regulated genes.[7] | Reduction in mRNA levels of several hepatic lipogenic genes (SCD1, FAS, ACC1, etc.).[3] | Downregulation of fatty acid synthesis pathway enzymes.[2] |
Signaling Pathways and Experimental Workflows
DGAT2 Inhibition and SREBP-1 Cleavage
Both pharmacological inhibition and genetic knockdown of DGAT2 have been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor for lipogenesis.[7] This suggests a feedback mechanism where the inhibition of triglyceride synthesis by targeting DGAT2 also leads to a downregulation of the entire lipogenic program.
Experimental Workflow: In Vitro siRNA Knockdown
Experimental Protocols
This compound In Vitro Assay
Objective: To determine the inhibitory effect of this compound on triglyceride synthesis in a cell-based assay.
Materials:
-
HepG2 cells
-
This compound (solubilized in DMSO)
-
Cell culture medium (e.g., DMEM)
-
¹³C₃-D₅-glycerol (stable isotope tracer)
-
Oleic acid complexed to BSA
-
Cell lysis buffer
-
LC-MS/MS system for lipid analysis
Protocol:
-
Seed HepG2 cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 0.3125 to 20 µM).[1]
-
Pre-incubate the cells with the this compound dilutions or vehicle control (DMSO) for 60 minutes.[1]
-
Add ¹³C₃-D₅-glycerol and oleic acid to the culture medium to initiate triglyceride synthesis.
-
Incubate for an additional 2 hours.[1]
-
Wash the cells with PBS and lyse them.
-
Extract lipids from the cell lysate.
-
Analyze the incorporation of the stable isotope into different triglyceride species using LC-MS/MS to determine the level of inhibition.
DGAT2 Genetic Knockdown using siRNA In Vitro
Objective: To reduce the expression of DGAT2 in a cell line using small interfering RNA.
Materials:
-
Target cells (e.g., HepG2)
-
DGAT2-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Cell culture medium with and without serum
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting
Protocol:
-
Seed cells 24 hours prior to transfection to achieve 50-70% confluency on the day of transfection.
-
On the day of transfection, dilute the DGAT2 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours.[2]
-
Harvest the cells for analysis.
-
Assess DGAT2 mRNA knockdown efficiency by qRT-PCR and protein knockdown by Western blotting.
DGAT2 Genetic Knockdown using ASO In Vivo
Objective: To reduce the expression of DGAT2 in a mouse model using antisense oligonucleotides.
Materials:
-
Animal model (e.g., C57BL/6J mice)
-
DGAT2-specific ASO and a control ASO
-
Sterile saline for injection
Protocol:
-
Acclimatize the animals to the housing conditions.
-
Prepare the ASO solutions in sterile saline at the desired concentration.
-
Administer the DGAT2 ASO or control ASO to the mice via subcutaneous or intraperitoneal injection. A typical dosing regimen might be 25-60 mg/kg twice weekly.[11]
-
Continue the treatment for the duration of the study (e.g., 4-6 weeks).
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).
-
Analyze DGAT2 mRNA levels by qRT-PCR and DGAT2 protein levels by Western blotting to confirm knockdown.
-
Perform metabolic analyses, such as measuring plasma and hepatic triglyceride levels.
Conclusion
Both this compound and genetic knockdown of DGAT2 are powerful tools for studying lipid metabolism and hold therapeutic potential.
-
This compound offers a rapid, reversible, and dose-dependent method for inhibiting DGAT2 activity, making it suitable for pharmacological studies and as a potential therapeutic agent. Its selectivity for DGAT2 over other acyltransferases is a key advantage.
-
Genetic knockdown provides a highly specific means to reduce or eliminate DGAT2 expression, which is invaluable for elucidating the genetic basis of DGAT2 function. While siRNA offers transient knockdown, ASOs can provide longer-lasting effects in vivo, and CRISPR allows for permanent gene knockout.
The choice between these methods will depend on the specific research question, the desired duration of effect, and the experimental system. For studies requiring acute and reversible inhibition, a pharmacological inhibitor like this compound is ideal. For investigating the consequences of long-term or complete loss of DGAT2 function, genetic knockdown methods are more appropriate. The data suggests that both approaches effectively reduce hepatic triglyceride synthesis and can ameliorate steatosis in preclinical models, validating DGAT2 as a significant target in metabolic disease research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense oligonucleotide reduction of DGAT2 expression improves hepatic steatosis and hyperlipidemia in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. matilda.science [matilda.science]
- 7. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | DGAT2抑制剂 | MCE [medchemexpress.cn]
- 9. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Knockdown of acyl-CoA:diacylglycerol acyltransferase 2 with antisense oligonucleotide reduces VLDL TG and ApoB secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-DGAT2-A: A Comparative Analysis of Efficacy Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of JNJ-DGAT2-A, a selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), in various cell lines. DGAT2 is a key enzyme in the final step of triglyceride synthesis, making it a significant target in metabolic disease research. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer an objective performance assessment of this compound.
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been evaluated in different cell systems, revealing varying potency depending on the cellular context and the specific endpoint measured. The following table summarizes the half-maximal inhibitory concentration (IC50) values and other quantitative measures of this compound's efficacy.
| Cell Line/System | Target/Assay | Efficacy Metric (IC50) | Reference |
| Sf9 Insect Cells (expressing human DGAT2) | Recombinant human DGAT2 activity | 0.14 µM | [1][2] |
| HepG2 (Human Hepatoma) | Inhibition of Triglyceride (TG 50:2) synthesis | 0.66 µM | [1][2] |
| HepG2 (Human Hepatoma) | Inhibition of Triglyceride (TG 52:2) synthesis | 0.85 µM | [1][2] |
| HepG2 (Human Hepatoma) | Inhibition of Triglyceride (TG 54:3) synthesis | 0.99 µM | [1][2] |
Note: At a concentration of 5 µM, this compound inhibits approximately 99% of recombinant DGAT2 enzymatic activity and also suppresses DGAT activity in HepG2 cell lysates[1][2].
Signaling Pathway and Experimental Workflow
To understand the context of this compound's function, it is crucial to visualize the triglyceride synthesis pathway and the experimental procedures used to assess its inhibition.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for assessing the efficacy of this compound.
DGAT2 Inhibition Assay in Sf9 Insect Cells
-
Cell System: Sf9 insect cell membranes expressing recombinant human DGAT2.
-
Methodology:
-
Prepare assay buffer containing Tris-HCl, MgCl2, and BSA.
-
Add the Sf9 cell membranes containing human DGAT2 to the assay buffer.
-
Introduce this compound at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding the substrates, diacylglycerol and [14C]oleoyl-CoA.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled triglyceride formed using a phosphorimager or scintillation counting.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
-
Triglyceride Synthesis Inhibition Assay in HepG2 Cells
This protocol is adapted from the study by Qi et al. (2012)[3].
-
Cell Culture:
-
HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment and Isotope Labeling:
-
Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.3125 to 20 µM) for 60 minutes.
-
Following the pre-incubation, add the stable isotope-labeled substrate, 13C3-D5-glycerol, to the cell culture medium.
-
Continue the incubation for an additional 2 hours to allow for the incorporation of the labeled glycerol into newly synthesized triglycerides.
-
-
Lipid Extraction and Analysis:
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Dry the lipid extracts under nitrogen and reconstitute them in an appropriate solvent for analysis.
-
Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC/MS/MS) to separate and quantify the different triglyceride species containing the 13C3-D5-glycerol label.
-
-
Data Analysis:
-
Calculate the amount of each labeled triglyceride species at each concentration of this compound.
-
Normalize the data to the vehicle-treated control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 values for the inhibition of the synthesis of each specific triglyceride.
-
References
A Comparative Analysis of JNJ-DGAT2-A and Pan-DGAT Inhibitors in Triglyceride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective DGAT2 inhibitor, JNJ-DGAT2-A, against pan-DGAT inhibitors, with a focus on their biochemical potency, cellular activity, and impact on distinct metabolic pathways. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biological processes to aid in the objective evaluation of these compounds for research and therapeutic development.
Introduction to DGAT Inhibition
Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme that catalyzes the final and committed step in the synthesis of triglycerides (TGs). In mammals, two isoforms of DGAT, DGAT1 and DGAT2, have been identified. While both enzymes perform the same catalytic function, they are encoded by different genes, share no sequence homology, and exhibit distinct tissue expression patterns and physiological roles. DGAT1 is primarily associated with the re-esterification of exogenous fatty acids, while DGAT2 is more closely linked to the esterification of endogenously synthesized fatty acids via de novo lipogenesis. The differential roles of these isoforms have made them attractive targets for therapeutic intervention in metabolic diseases. Selective inhibition of DGAT2 is being explored for conditions such as hepatic steatosis, while pan-DGAT inhibition has broader implications for lipid metabolism.
Quantitative Comparison of Inhibitor Potency and Activity
The following tables summarize the in vitro and cellular activities of the selective DGAT2 inhibitor this compound and the pan-DGAT inhibitor Xanthohumol.
| Inhibitor | Target(s) | IC50 (in vitro) | Assay Conditions |
| This compound | DGAT2 | 140 nM | Human DGAT2 expressed in Sf9 insect cell membranes[1] |
| Xanthohumol | DGAT1 & DGAT2 | 50.3 µM (DGAT)[2] | Rat liver microsomes[2] |
| 40 µM (DGAT1 & DGAT2) | Not specified |
Table 1: In Vitro Potency of this compound and Xanthohumol.
| Inhibitor | Cell Line | Effect | IC50 / Effective Concentration |
| This compound | HepG2 | Inhibition of TG synthesis[1][3] | IC50: 0.66 - 0.99 µM (depending on TG species)[1][3] |
| HepG2 | Suppression of DGAT activity[1][3] | 5 µM[1][3] | |
| Xanthohumol | Raji | Preferential inhibition of triacylglycerol formation[2] | Not specified |
| HT-1080 | Downregulation of triglyceride synthesis and lipid droplet formation[4] | Not specified |
Table 2: Cellular Activity of this compound and Xanthohumol.
Selectivity Profile
A key differentiator between this compound and pan-DGAT inhibitors is its selectivity for the DGAT2 isoform.
| Inhibitor | Selectivity Profile |
| This compound | >70-fold selective for DGAT2 over DGAT1 and MGAT2 |
| Xanthohumol | Non-selective; inhibits both DGAT1 and DGAT2[2] |
Table 3: Selectivity of this compound and Xanthohumol.
Experimental Protocols
In Vitro DGAT Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of DGAT.
1. Enzyme Source Preparation:
-
Microsomal fractions are prepared from cell lines (e.g., Sf9 cells) overexpressing human DGAT1 or DGAT2, or from tissues with high DGAT expression (e.g., liver, intestine)[2][5].
2. Reaction Mixture:
-
A typical reaction mixture includes[5][6][7][8]:
-
Buffer: Tris-HCl buffer (pH 7.4-7.6).
-
Cofactor: MgCl2.
-
Substrates:
-
Enzyme: Microsomal preparation.
-
Test Compound: Inhibitor dissolved in a vehicle like DMSO.
-
3. Incubation:
-
The reaction is initiated by adding the acyl-CoA substrate and incubated at 37°C for a defined period (e.g., 10-60 minutes)[5][7].
4. Reaction Termination and Product Quantification:
-
The reaction is stopped by adding a solvent mixture (e.g., chloroform:methanol or heptane:isopropanol:water)[8].
-
The lipid phase containing the newly synthesized triglycerides is extracted.
-
The triglycerides are separated from the unreacted substrates using thin-layer chromatography (TLC)[6][8].
-
The amount of triglyceride formed is quantified by scintillation counting (for radiolabeled substrates) or fluorescence measurement (for fluorescently labeled substrates)[6][9].
Cellular Triglyceride Synthesis Assay
This assay assesses the ability of an inhibitor to block triglyceride synthesis within a cellular context.
1. Cell Culture:
-
A suitable cell line, such as the human hepatoma cell line HepG2, is cultured to confluence[1].
2. Treatment with Inhibitor:
-
Cells are pre-incubated with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1 hour)[1].
3. Labeling with a Precursor:
-
A labeled precursor for triglyceride synthesis is added to the cell culture medium. This can be a radiolabeled fatty acid (e.g., [14C]oleic acid) or a stable isotope-labeled precursor (e.g., [13C3, D5]-glycerol)[1][3][5].
-
The cells are incubated with the label for a period to allow for its incorporation into triglycerides (e.g., 2-5 hours)[1][5].
4. Lipid Extraction:
-
The cells are washed to remove excess label and then lysed.
-
Total lipids are extracted from the cell lysate using an organic solvent system (e.g., hexane:isopropanol)[8].
5. Quantification of Labeled Triglycerides:
-
The extracted lipids are separated by TLC.
-
The amount of labeled triglyceride is quantified using a suitable method, such as a radioisotope detector or by liquid chromatography-mass spectrometry (LC-MS) for stable isotope-labeled lipids[1].
Signaling Pathways and Experimental Workflows
Distinct Roles of DGAT1 and DGAT2 in Triglyceride Synthesis
DGAT1 and DGAT2 contribute to triglyceride synthesis through distinct pathways. DGAT1 is primarily involved in the esterification of exogenous fatty acids, playing a role in the formation of chylomicrons in the intestine and protecting the endoplasmic reticulum from lipotoxic stress. In contrast, DGAT2 preferentially utilizes endogenously synthesized fatty acids from de novo lipogenesis and is linked to the regulation of the lipogenic transcription factor SREBP-1c.
Caption: Differential substrate utilization by DGAT1 and DGAT2.
Experimental Workflow for Evaluating DGAT Inhibitors
The evaluation of DGAT inhibitors typically follows a multi-step process, starting with in vitro enzymatic assays to determine direct potency and selectivity, followed by cell-based assays to assess activity in a biological context.
Caption: General workflow for DGAT inhibitor characterization.
Discussion and Conclusion
The data presented highlight the distinct profiles of this compound and pan-DGAT inhibitors like Xanthohumol. This compound demonstrates high potency and selectivity for DGAT2, making it a valuable tool for dissecting the specific roles of this isoform in triglyceride metabolism. Its efficacy in inhibiting triglyceride synthesis in a relevant cell model like HepG2 further supports its utility in studying hepatic lipid accumulation.
In contrast, pan-DGAT inhibitors such as Xanthohumol affect both DGAT1 and DGAT2. While this broad activity can be useful for investigating the overall impact of blocking triglyceride synthesis, it lacks the precision to delineate the contributions of the individual isoforms. The significantly lower potency of Xanthohumol compared to this compound is also a critical consideration for experimental design and potential therapeutic applications.
The choice between a selective DGAT2 inhibitor and a pan-DGAT inhibitor will depend on the specific research question. For studies focused on the role of de novo lipogenesis in hepatic steatosis, a selective DGAT2 inhibitor like this compound is a more appropriate tool. For broader investigations into the overall impact of triglyceride synthesis on cellular processes, a pan-DGAT inhibitor may be considered, though with careful attention to its potency and potential off-target effects. The development of highly potent and selective DGAT inhibitors has been challenging, with some DGAT1 inhibitors showing gastrointestinal side effects in clinical trials. The off-target profile of any inhibitor should be carefully evaluated.
This guide provides a foundational comparison to assist researchers in selecting the most suitable DGAT inhibitor for their studies. The detailed experimental protocols and pathway diagrams offer a framework for designing and interpreting experiments aimed at understanding the complex regulation of triglyceride metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Xanthohumols, diacylglycerol acyltransferase inhibitors, from Humulus lupulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- 4. Enhanced antitumor activity of xanthohumol, a diacylglycerol acyltransferase inhibitor, under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of JNJ-DGAT2-A
For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of JNJ-DGAT2-A, a potent Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
This compound is a selective inhibitor of DGAT2 with an IC50 of 140 nM.[1] As a potent, small molecule compound used in laboratory research, its handling and disposal require stringent safety protocols to minimize exposure and prevent environmental contamination. This guide outlines the necessary steps for the safe disposal of this compound in various forms.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the chemical properties and handling requirements of this compound.
Personal Protective Equipment (PPE): A critical first line of defense.
-
Standard Laboratory Attire: Always wear a lab coat, closed-toe shoes, and long pants.
-
Gloves: Use chemically resistant gloves (e.g., nitrile) and change them frequently, especially if contaminated.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: For handling the solid compound or creating solutions, a properly fitted respirator (e.g., N95 or higher) is recommended to avoid inhalation of airborne particles.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 523.38 g/mol | [2] |
| Formula | C₂₄H₁₆BrFN₄O₂S | [2] |
| IC₅₀ (DGAT2) | 140 nM | [1] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Storage (Solid) | Store at +4°C | [2] |
| Storage (Solutions) | -20°C for 1 month; -80°C for 6 months | [3] |
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on its form: solid (unused compound), solutions, and contaminated labware. All waste generated must be treated as hazardous chemical waste.
Disposal of Solid this compound
-
Containerization:
-
Place the original vial or container of this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
If the original container is compromised, carefully transfer the solid compound into a new, compatible container within a chemical fume hood.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile".
-
Include the approximate amount of the compound and the date.
-
-
Storage:
-
Store the labeled hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Pickup:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal of this compound Solutions
This compound is commonly dissolved in Dimethyl Sulfoxide (DMSO).[2] This solution must be disposed of as hazardous waste.
-
Collection:
-
Collect all waste solutions containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).
-
Do not mix with other, incompatible waste streams.
-
-
Labeling:
-
Label the container with "Hazardous Waste" and list all constituents, including "this compound" and "Dimethyl Sulfoxide".
-
Indicate the concentration or estimated amount of each component.
-
-
Storage and Pickup:
-
Follow the same storage and pickup procedures as for solid waste.
-
Disposal of Contaminated Labware
All labware that has come into direct contact with this compound is considered contaminated and must be disposed of as hazardous waste.
-
Segregation:
-
Sharps: Needles, syringes, and other sharp objects should be placed in a designated sharps container labeled for hazardous chemical waste.
-
Non-Sharps: Pipette tips, centrifuge tubes, and other plasticware should be collected in a durable, sealed plastic bag or container.
-
Glassware: Contaminated glassware should be collected in a puncture-resistant container.
-
-
Labeling:
-
All containers for contaminated labware must be clearly labeled as "Hazardous Waste" and indicate that they contain materials contaminated with this compound.
-
-
Decontamination (Optional, if permissible by institutional policy):
-
For reusable glassware, a triple rinse with a suitable solvent (e.g., ethanol or acetone) may be performed. The rinsate must be collected and disposed of as hazardous liquid waste.
-
-
Disposal:
-
Arrange for the disposal of all contaminated labware through your institution's EHS department.
-
Experimental Workflow for Waste Segregation
The following diagram illustrates the logical workflow for segregating and preparing this compound waste for disposal.
Caption: Workflow for the segregation of this compound waste.
Signaling Pathway of this compound Action
To provide context for the compound's biological activity, the following diagram illustrates the simplified signaling pathway inhibited by this compound.
Caption: Inhibition of triglyceride synthesis by this compound.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling JNJ-DGAT2-A
FOR IMMEDIATE USE BY RESEARCH PROFESSIONALS
This guide provides critical safety and logistical information for handling the research compound JNJ-DGAT2-A. As a novel and potent Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitor, this compound should be handled with the utmost care, assuming high potency and unknown toxicological properties. This document outlines essential procedures for personal protection, operational workflow, emergency response, and proper disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. The guiding principle is to minimize all potential routes of exposure, including inhalation, dermal contact, and ingestion.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash-proof, meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a splash hazard. |
| Hand Protection | Double Gloving | Inner: Nitrile gloves. Outer: Chemical-resistant gloves (e.g., thicker nitrile or neoprene). Change outer gloves immediately upon contamination. |
| Body Protection | Laboratory Coat | Disposable, fluid-resistant, and buttoned to full length. Cuffed sleeves are recommended. |
| Respiratory Protection | Respirator | For handling the solid compound or preparing solutions, a NIOSH-approved N95 or higher-rated respirator is mandatory to prevent inhalation of aerosols. |
Operational Plan: Handling and Preparation of this compound
Adherence to a strict, step-by-step protocol is crucial when working with this compound. All manipulations of the solid compound or stock solutions should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
Experimental Workflow
Caption: Step-by-step workflow for handling this compound.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
Exposure Response Plan
Caption: Immediate actions for accidental exposure to this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated consumables, including pipette tips, tubes, gloves, and disposable lab coats, must be collected in a separate, sealed hazardous waste container.
-
Decontamination: After use, decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) and collect the cleaning materials as solid hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and national regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
